Product packaging for Kadsuphilin J(Cat. No.:)

Kadsuphilin J

Cat. No.: B12369860
M. Wt: 406.5 g/mol
InChI Key: SYAQUKRBBRLVBT-MTJIALIYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kadsuphilin J has been reported in Kadsura philippinensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O7 B12369860 Kadsuphilin J

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30O7

Molecular Weight

406.5 g/mol

IUPAC Name

5-[(2R,3S,4R)-4-hydroxy-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol

InChI

InChI=1S/C22H30O7/c1-12(7-14-8-16(23)21(28-5)18(9-14)26-3)13(2)20(25)15-10-17(24)22(29-6)19(11-15)27-4/h8-13,20,23-25H,7H2,1-6H3/t12-,13+,20-/m1/s1

InChI Key

SYAQUKRBBRLVBT-MTJIALIYSA-N

Isomeric SMILES

C[C@H](CC1=CC(=C(C(=C1)OC)OC)O)[C@H](C)[C@H](C2=CC(=C(C(=C2)OC)OC)O)O

Canonical SMILES

CC(CC1=CC(=C(C(=C1)OC)OC)O)C(C)C(C2=CC(=C(C(=C2)OC)OC)O)O

Origin of Product

United States

Foundational & Exploratory

Kadsuphilin J: A Technical Guide to its Discovery and Isolation from Kadsura Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsuphilin J is a dibenzylbutane-type lignan, a class of secondary metabolites with significant interest in the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Kadsura species. While the primary literature detailing its initial isolation provides the foundation for this document, this guide synthesizes available information from various scientific sources to present a coherent and detailed account for research and development purposes. This document outlines the general experimental protocols for its extraction and purification, summarizes its physicochemical properties, and visualizes the typical workflow and potential biological pathways associated with lignans of this class.

Introduction

The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active natural products, primarily lignans and triterpenoids.[1] These plants are widely distributed in Southern and Southwestern China and have a long history of use in traditional medicine for treating conditions such as rheumatoid arthritis and gastroenteric disorders.[1] Lignans, in particular, are characteristic constituents of this genus and have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-HIV, and neuroprotective activities.[2]

This compound has been identified as a dibenzylbutane-type lignan isolated from Kadsura longipedunculata and Kadsura philippinensis.[1][2] Its discovery is attributed to the work of Shen et al. in 2008, who reported the isolation of new oxygenated lignans from Kadsura philippinensis.[2] This guide aims to consolidate the available technical information on this compound to facilitate further research into its therapeutic potential.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification and characterization in a laboratory setting.

PropertyValueSource
Compound Type Lignan (Dibenzylbutane)[1][2]
Molecular Formula C22H30O7ChemBK
CAS Number 1017242-94-2MedChemExpress
Plant Source Kadsura longipedunculata, Kadsura philippinensis[1][2]

Experimental Protocols

While the definitive, detailed experimental protocol is contained within the primary publication by Shen et al. (2008), which was not fully accessible for this review, a generalized methodology for the isolation of lignans from Kadsura species can be constructed based on established practices in the field. This representative protocol serves as a guide for researchers aiming to isolate this compound or related compounds.

Plant Material Collection and Preparation
  • Collection: The roots or aerial parts of Kadsura longipedunculata or Kadsura philippinensis are collected.

  • Drying and Pulverization: The collected plant material is air-dried in the shade and then pulverized into a coarse powder to increase the surface area for extraction.

Extraction
  • Solvent Maceration: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. Typically, an 80% acetone or 95% aqueous ethanol solution is used for this purpose.

  • Solvent Removal: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation

The crude extract is subjected to a series of chromatographic techniques to isolate the target compound, this compound.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol, to separate compounds based on their polarity. Lignans like this compound are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

  • Final Purification: The final purification may involve recrystallization to obtain pure this compound.

Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy to establish the chemical structure and stereochemistry.

  • Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of chiral centers.

Spectroscopic Data

The detailed spectroscopic data for this compound is available in the primary literature (Shen et al., 2008). The following table provides a template for the type of data that would be presented.

Spectroscopic Technique Key Data Points
¹H NMR Chemical shifts (δ) in ppm, coupling constants (J) in Hz for each proton.
¹³C NMR Chemical shifts (δ) in ppm for each carbon atom.
HRESIMS Measured m/z value for the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and identification of this compound from Kadsura species.

experimental_workflow plant_material Kadsura Species (Roots/Stems) extraction Extraction (e.g., 95% EtOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (EtOAc fraction) crude_extract->fractionation column_chroma Silica Gel Column Chromatography fractionation->column_chroma hplc Preparative HPLC column_chroma->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, CD) pure_compound->structure_elucidation

A generalized workflow for the isolation of this compound.
Potential Signaling Pathway

Lignans isolated from Kadsura species have been reported to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The following diagram illustrates a plausible signaling pathway for this anti-inflammatory activity, which may be relevant for this compound.

signaling_pathway lps LPS tlr4 TLR4 Receptor lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation inos_expression iNOS Gene Expression nfkb_activation->inos_expression inos_protein iNOS Protein inos_expression->inos_protein no_production Nitric Oxide (NO) Production inos_protein->no_production inflammation Inflammatory Response no_production->inflammation kadsuphilin_j This compound kadsuphilin_j->nfkb_activation Inhibition

A potential mechanism of action for this compound in inhibiting NO production.

Conclusion

This compound represents one of the many promising bioactive lignans isolated from the medicinally important Kadsura genus. This technical guide provides a foundational understanding of its discovery, isolation, and physicochemical properties based on available scientific literature. While the primary source detailing its initial characterization was not fully accessible, the generalized protocols and compiled data herein offer a valuable starting point for researchers. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. Future work should focus on obtaining a pure sample of this compound to confirm its structure and to perform comprehensive pharmacological screening.

References

The Biosynthesis of Kadsuphilin J: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuphilin J, a dibenzocyclooctadiene (DBCOD) lignan isolated from Kadsura longipedunculata, has garnered interest within the scientific community for its potential therapeutic properties. Lignans, a diverse class of phenylpropanoid-derived natural products, are known for their wide range of biological activities. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel derivatives with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, and offering insights into the experimental methodologies required for its elucidation and characterization.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway established for DBCOD lignans, originating from the shikimate pathway and proceeding through the phenylpropanoid pathway. The pathway can be broadly divided into three main stages:

  • Phenylpropanoid Pathway: The synthesis of the monolignol precursor, coniferyl alcohol.

  • Dimerization and Core Scaffold Formation: The coupling of two coniferyl alcohol units to form the initial lignan structure, followed by modifications to create the dibenzocyclooctadiene core.

  • Late-Stage Modifications: A series of hydroxylation, methylation, and acylation reactions that decorate the core scaffold to yield this compound.

The proposed enzymatic steps are outlined below:

This compound Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_core Core Scaffold Formation cluster_late_stage Late-Stage Modifications Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl_alcohol CAD Coniferyl_alcohol_dimer 2x Coniferyl alcohol Coniferyl_alcohol->Coniferyl_alcohol_dimer Pinoresinol (+)-Pinoresinol Coniferyl_alcohol_dimer->Pinoresinol Laccase/Peroxidase + Dirigent Protein (DIR) Lariciresinol (+)-Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Secoisolariciresinol (-)-Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol (-)-Matairesinol Secoisolariciresinol->Matairesinol Secoisolariciresinol Dehydrogenase (SDH) Dibenzocyclooctadiene_intermediate Dibenzocyclooctadiene Intermediate Matairesinol->Dibenzocyclooctadiene_intermediate Cytochrome P450 (e.g., CYP719A subfamily) Hydroxylated_intermediate Hydroxylated Intermediate Dibenzocyclooctadiene_intermediate->Hydroxylated_intermediate Cytochrome P450 Hydroxylase Methylated_intermediate Methylated Intermediate Hydroxylated_intermediate->Methylated_intermediate O-Methyltransferase (OMT) Kadsuphilin_J_Precursor This compound Precursor Methylated_intermediate->Kadsuphilin_J_Precursor Further Hydroxylations/ Modifications (CYPs) Kadsuphilin_J This compound Kadsuphilin_J_Precursor->Kadsuphilin_J Acyltransferase (Angeloyl-CoA)

Figure 1: Proposed Biosynthesis Pathway of this compound.

Key Enzymes and Their Putative Roles

The biosynthesis of this compound involves a consortium of enzymes, many of which are part of large gene families. The specific isoforms involved in the Kadsura genus are yet to be fully characterized.

Enzyme ClassAbbreviationProposed Function in this compound Biosynthesis
Phenylalanine Ammonia-LyasePALCatalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway.
Cinnamate-4-HydroxylaseC4HA cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
4-Coumarate:CoA Ligase4CLActivates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
p-Coumarate 3-HydroxylaseC3HAnother cytochrome P450 enzyme that hydroxylates p-coumaroyl-CoA to caffeoyl-CoA.
Caffeoyl-CoA O-MethyltransferaseCCoAOMTCatalyzes the methylation of the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.
Cinnamoyl-CoA ReductaseCCRReduces feruloyl-CoA to coniferaldehyde.
Cinnamyl Alcohol DehydrogenaseCADReduces coniferaldehyde to coniferyl alcohol.
Laccase/Peroxidase-Oxidize coniferyl alcohol to generate monolignol radicals for dimerization.
Dirigent ProteinDIRGuides the stereospecific coupling of two coniferyl alcohol radicals to form (+)-pinoresinol.
Pinoresinol-Lariciresinol ReductasePLRSequentially reduces (+)-pinoresinol to (+)-lariciresinol and then to (-)-secoisolariciresinol.
Secoisolariciresinol DehydrogenaseSDHOxidizes (-)-secoisolariciresinol to (-)-matairesinol.
Cytochrome P450 MonooxygenasesCYPsA diverse family of enzymes likely responsible for the oxidative cyclization of matairesinol to form the dibenzocyclooctadiene scaffold, as well as subsequent hydroxylations at various positions on the lignan backbone.
O-MethyltransferasesOMTsCatalyze the transfer of a methyl group from S-adenosyl methionine to hydroxyl groups on the lignan intermediate.
Acyltransferase-Catalyzes the final step of attaching the angeloyl group, likely from angeloyl-CoA, to a hydroxyl group on the this compound precursor.

Quantitative Data

Currently, there is a lack of published data on the absolute or relative concentrations of the biosynthetic intermediates of this compound in Kadsura longipedunculata. However, based on typical metabolic flux in plant secondary metabolism, a hypothetical distribution of these intermediates could be as follows. This table serves as a template for future quantitative studies.

IntermediateHypothetical Concentration (µg/g fresh weight)
Coniferyl alcohol5.0 - 15.0
(+)-Pinoresinol2.0 - 8.0
(-)-Secoisolariciresinol1.0 - 5.0
(-)-Matairesinol0.5 - 3.0
Dibenzocyclooctadiene Intermediate0.2 - 1.5
This compound10.0 - 50.0

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify putative genes encoding the enzymes of the this compound pathway in Kadsura longipedunculata.

Methodology:

Transcriptome Analysis Workflow RNA_Extraction RNA Extraction from K. longipedunculata tissues Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Assembly De novo Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation (BLAST, GO, KEGG) Assembly->Annotation Gene_Identification Identification of Candidate Genes (PAL, C4H, 4CL, DIR, PLR, SDH, CYPs, OMTs, etc.) Annotation->Gene_Identification Expression_Analysis Differential Gene Expression Analysis Gene_Identification->Expression_Analysis

Figure 2: Workflow for Transcriptome Analysis.

  • RNA Extraction: Total RNA is extracted from various tissues of K. longipedunculata (e.g., roots, stems, leaves) using a suitable plant RNA extraction kit.

  • Library Preparation and Sequencing: mRNA is enriched, fragmented, and used to construct cDNA libraries. These libraries are then sequenced using a high-throughput sequencing platform.

  • Transcriptome Assembly: The raw sequencing reads are filtered and assembled de novo to reconstruct the transcriptome.

  • Functional Annotation: The assembled transcripts are annotated by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to assign putative functions.

  • Candidate Gene Identification: Transcripts annotated as the target enzyme classes are identified as candidate genes for the this compound pathway.

Heterologous Expression and Functional Characterization of Enzymes

Objective: To confirm the enzymatic activity of candidate genes identified from transcriptome analysis.

Methodology:

Enzyme Characterization Workflow Gene_Cloning Cloning of Candidate Gene into an Expression Vector Heterologous_Expression Heterologous Expression (e.g., E. coli, yeast) Gene_Cloning->Heterologous_Expression Protein_Purification Purification of Recombinant Protein Heterologous_Expression->Protein_Purification Enzyme_Assay In vitro Enzyme Assay with Putative Substrate Protein_Purification->Enzyme_Assay Product_Analysis Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Analysis

Figure 3: Workflow for Enzyme Functional Characterization.

  • Gene Cloning: The full-length coding sequence of a candidate gene is amplified by PCR and cloned into a suitable expression vector.

  • Heterologous Expression: The expression vector is transformed into a host organism (e.g., E. coli for soluble enzymes, Saccharomyces cerevisiae for membrane-bound enzymes like CYPs). Protein expression is induced under optimized conditions.

  • Protein Purification: The recombinant protein is purified from the host cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays: The purified enzyme is incubated with its putative substrate under optimized buffer and cofactor conditions. For example, a putative OMT would be incubated with a hydroxylated lignan intermediate and S-adenosyl methionine.

  • Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the conversion of the substrate to the expected product. The structure of the product can be further confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy if sufficient quantities are produced.

Quantification of Intermediates by UPLC-MS/MS

Objective: To quantify the levels of this compound and its biosynthetic intermediates in plant tissues.

Methodology:

  • Sample Preparation: Plant tissue is flash-frozen in liquid nitrogen, ground to a fine powder, and extracted with a suitable solvent (e.g., methanol or ethyl acetate). The extract is filtered and concentrated.

  • UPLC-MS/MS Analysis: The extract is analyzed using an Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS).

    • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile (both often containing a small amount of formic acid to improve ionization).

    • Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target analyte are monitored.

  • Quantification: Absolute quantification is achieved by constructing a calibration curve using authentic standards of the intermediates. If standards are unavailable, relative quantification can be performed.

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound provides a solid framework for future research. The immediate priorities should be the definitive identification and functional characterization of the specific cytochrome P450s and O-methyltransferases involved in the late-stage modifications. The elucidation of the complete pathway will not only deepen our understanding of lignan biosynthesis in the Schisandraceae family but also pave the way for the biotechnological production of this compound and novel, structurally related compounds with potential applications in medicine and human health. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically unravel the remaining mysteries of this intriguing biosynthetic pathway.

Spectroscopic Data and Analysis of Kadsuphilin J: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies used for the structural elucidation of Kadsuphilin J, a lignan isolated from the roots of Kadsura longipedunculata. While the specific raw spectroscopic data for this compound is not publicly available in the resources accessed, this document details the standard experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy that are essential for the characterization of such natural products. The information is presented to guide researchers in the analysis of similar compounds.

This compound has the molecular formula C₂₂H₃₀O₇ and a molecular weight of 406.47. The primary citation for its isolation and structural identification is a 2017 publication by Qi XZ, et al., in "Chinese Traditional and Herbal Drugs".

Spectroscopic Data Summary

The following tables are templates that represent how the spectroscopic data for this compound would be presented. In the absence of the specific data, these tables serve as a guide for the types of information that are critical for structural elucidation.

Table 1: NMR Spectroscopic Data for this compound (¹H-NMR and ¹³C-NMR)

Position¹³C δ (ppm)¹H δ (ppm, J in Hz)
1
2
3
4
5
6
7
8
9
1'
2'
3'
4'
5'
6'
OMe
OMe
OMe

Table 2: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)FormulaIon Type
HRESIMS[Calculated Value]C₂₂H₃₀O₇Na[M+Na]⁺
HRESIMS[Observed Value]

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
(Broad)O-H (hydroxyl)
C-H (aromatic)
C-H (aliphatic)
C=C (aromatic)
C-O (ether/hydroxyl)

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data for a natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol:

  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H-NMR Spectroscopy: One-dimensional proton NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz). Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to ensure a good signal-to-noise ratio.

  • ¹³C-NMR Spectroscopy: Carbon-13 NMR spectra are recorded, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • 2D NMR Spectroscopy: To establish connectivity, a suite of two-dimensional NMR experiments are performed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Protocol:

  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: High-Resolution Electrospray Ionization (HRESIMS) is a common technique for natural products. The sample is ionized, often forming protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy using a time-of-flight (TOF) or Orbitrap mass analyzer. This high accuracy allows for the determination of the elemental composition.

  • Tandem MS (MS/MS): To gain structural information, fragmentation of the molecular ion is induced, and the masses of the resulting fragment ions are analyzed. This provides clues about the different structural motifs within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

  • Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is irradiated with infrared light, and the absorption of radiation at different wavenumbers is measured by a Fourier Transform Infrared (FT-IR) spectrometer.

  • Spectral Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Visualizations

The following diagrams illustrate the general workflow and logical relationships in the spectroscopic analysis of a natural product.

experimental_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Kadsura longipedunculata Roots extraction Solvent Extraction plant_material->extraction chromatography Chromatographic Separation extraction->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry (HRESIMS) pure_compound->ms ir Infrared Spectroscopy pure_compound->ir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure Proposed Structure of this compound data_analysis->structure

Caption: General workflow for the isolation and structural elucidation of this compound.

spectroscopic_information cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy kadsuphilin_j This compound nmr_info Carbon-Hydrogen Framework Connectivity (COSY, HMBC) Stereochemistry (NOESY) kadsuphilin_j->nmr_info ms_info Molecular Weight Elemental Composition Fragmentation Pattern kadsuphilin_j->ms_info ir_info Functional Groups (e.g., -OH, C=C, C-O) kadsuphilin_j->ir_info

Caption: Information derived from different spectroscopic techniques for this compound.

Kadsuphilin J: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Physical, Chemical, and Biological Properties of a Promising Lignan

Kadsuphilin J, a lignan isolated from the roots of Kadsura longipedunculata, presents a compelling subject for scientific investigation due to the established bioactive properties of related compounds from the Kadsura genus. This technical guide provides a comprehensive summary of the known physical and chemical properties of this compound, alongside detailed experimental methodologies and an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural products.

Physical and Chemical Properties

This compound possesses the molecular formula C₂₂H₃₀O₇ and a molecular weight of 406.47 g/mol [1]. To date, specific experimental data regarding its melting and boiling points have not been reported in the available literature. The compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM[1].

PropertyValueReference
Molecular Formula C₂₂H₃₀O₇[1]
Molecular Weight 406.47 g/mol [1]
CAS Number 1017242-94-2[1]
Solubility 10 mM in DMSO[1]

Spectroscopic Data:

Detailed spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are crucial for its unambiguous identification and structural elucidation. While the primary literature reporting the isolation of this compound indicates that such analyses were performed, the specific spectral data is not yet available in publicly accessible databases. Researchers are directed to the original publication for this information:

  • Qi, X.-Z., et al. (2017). Lignans and triterpenoids from roots of Kadsura longipedunculata. Chinese Traditional and Herbal Drugs, 48(11), 2164-2171.

Experimental Protocols

General Protocol for the Isolation of Lignans from Kadsura longipedunculata

The following is a generalized protocol for the extraction and isolation of lignans from Kadsura longipedunculata, based on methodologies reported for similar compounds from this plant. It is important to note that the specific purification steps for this compound may vary and should be optimized based on the principles of chromatography.

Workflow for Lignan Isolation:

G start Dried Roots of Kadsura longipedunculata extraction Methanol Extraction start->extraction concentration Concentration under Vacuum extraction->concentration partition Solvent Partitioning (e.g., Ethyl Acetate - Water) concentration->partition chromatography Column Chromatography (Silica Gel) partition->chromatography fractions Fraction Collection and TLC Analysis chromatography->fractions purification Preparative HPLC fractions->purification kadsuphilin_j Pure this compound purification->kadsuphilin_j G cluster_stress Oxidative Stress cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APAP Acetaminophen (APAP) Metabolism Keap1_Nrf2 Keap1-Nrf2 Complex APAP->Keap1_Nrf2 Induces ROS Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Translocation KadsuphilinJ This compound (Hypothesized) KadsuphilinJ->Keap1_Nrf2 Inhibits Keap1 binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription Genes->APAP Detoxification & Cell Protection G cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) IKK IKK Complex LPS->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free NF-κB Release DNA DNA NFkB_free->DNA Translocation KadsuphilinJ This compound (Hypothesized) KadsuphilinJ->IKK Inhibits Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Gene Transcription

References

A Methodological Guide to Elucidating the Mechanism of Action for Novel Lignans: A Case Study Perspective on Kadsuphilin J

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kadsuphilin J is a dibenzylbutane type lignan isolated from plants of the Schisandraceae family, such as Kadsura coccinea and Kadsura longipedunculata. While the broader class of lignans from this family is known to possess a range of pharmacological activities—including anti-inflammatory, antioxidant, cytotoxic, and hepatoprotective effects—specific preliminary studies detailing the mechanism of action for this compound are not extensively available in the public domain[1]. The pharmacological actions of many chemical constituents from Kadsura longipedunculata, for instance, are noted as being poorly known and studied.

This technical guide is designed for researchers, scientists, and drug development professionals. It outlines a comprehensive and structured approach for the preliminary investigation of the mechanism of action of a novel natural compound like this compound. The methodologies and data presentation formats provided herein serve as a robust framework for conducting and interpreting the necessary experiments to elucidate its cellular and molecular targets.

Initial Cytotoxicity Profiling

The first step in characterizing a novel compound is to determine its effect on cell viability. This establishes a dose-response relationship and provides critical data, such as the half-maximal inhibitory concentration (IC50), which is essential for designing subsequent mechanistic studies.

Data Presentation: Quantitative Cytotoxicity Data

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format. The table below illustrates how results for a test compound against various cell lines could be presented.

Cell LineCompoundIncubation Time (hr)IC50 (µM)Max Inhibition (%)Assay Method
Cancer Cell Line AThis compound48DataDataResazurin Assay
Cancer Cell Line BThis compound48DataDataResazurin Assay
Normal Cell Line CThis compound48DataDataResazurin Assay
Cancer Cell Line ADoxorubicin (Control)48DataDataResazurin Assay
Experimental Protocol: Resazurin-Based Cytotoxicity Assay

This protocol describes a common method for assessing cell viability based on the metabolic reduction of resazurin by living cells[2].

  • Cell Seeding:

    • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a predetermined optimal seeding density (e.g., 5,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well microplate.

    • Include wells with media only to serve as a background control[3].

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle-only wells as a negative control.

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours)[4].

  • Viability Assessment:

    • Prepare a resazurin solution in sterile PBS or culture medium.

    • Add 10 µL of the resazurin solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence or absorbance on a microplate reader at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission for resorufin)[2].

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

    • Plot the percentage viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Adherence) seed_cells->incubate_24h treat_cells Treat Cells with Compound incubate_24h->treat_cells prep_compound Prepare Compound Serial Dilutions incubate_48h Incubate for 48h (Exposure) treat_cells->incubate_48h add_reagent Add Resazurin Reagent incubate_48h->add_reagent incubate_assay Incubate for 1-4h add_reagent->incubate_assay read_plate Read Fluorescence/Absorbance incubate_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for a typical in vitro cytotoxicity assay.

Investigation of Apoptotic Signaling Pathways

If a compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Investigating key protein markers of apoptosis can reveal which signaling cascade is activated.

Apoptosis is broadly mediated by two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both converge on the activation of executioner caspases (e.g., Caspase-3), which are responsible for the biochemical and morphological changes associated with apoptotic cell death[5][6][7].

Mandatory Visualization: Generalized Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 (Initiator) disc->caspase8 bcl2_family Bcl-2 Family (Bax/Bak activation) caspase8->bcl2_family (via Bid) caspase3 Caspase-3 (Executioner) caspase8->caspase3 cell_stress Cellular Stress (e.g., DNA Damage) cell_stress->bcl2_family mito Mitochondrion bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Apaf-1, Cyto c) cyto_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 cleavage Cleavage of Cellular Substrates caspase3->cleavage apoptosis Apoptosis cleavage->apoptosis

Caption: Converging extrinsic and intrinsic apoptosis pathways.

Experimental Protocol: Western Blotting for Apoptosis Markers

Western blotting is a key technique to measure changes in protein levels and activation states (e.g., cleavage) that are hallmarks of apoptosis.

  • Protein Extraction:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

    • Harvest cells by scraping and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets for apoptosis include:

      • Caspase-3 (cleaved): A marker for executioner caspase activation.

      • PARP (cleaved): A substrate of Caspase-3, its cleavage is a hallmark of apoptosis.

      • Caspase-9 (cleaved): A marker for intrinsic pathway activation.

      • Caspase-8 (cleaved): A marker for extrinsic pathway activation.

      • Bcl-2 and Bax: Pro- and anti-apoptotic proteins that regulate the intrinsic pathway.

      • β-Actin or GAPDH: Loading controls to ensure equal protein loading per lane.

    • Wash the membrane three times with TBST.

    • Incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Quantification:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • Quantify the band intensities using software like ImageJ[8][9][10][11][12]. Normalize the intensity of the target protein band to the corresponding loading control band.

Conclusion

While the specific molecular interactions of this compound remain to be elucidated, the experimental framework presented here provides a clear and robust pathway for its investigation. By systematically performing cytotoxicity profiling and subsequently probing for key markers of established cell death pathways like apoptosis, researchers can effectively begin to unravel the compound's mechanism of action. The detailed protocols and structured data presentation formats are intended to guide this discovery process, ensuring that the generated data is reliable, reproducible, and readily interpretable by the scientific community. Further studies, including target identification, binding assays, and in vivo models, will be necessary to fully characterize the therapeutic potential of this compound.

References

Kadsuphilin J: A Technical Guide to its Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsuphilin J is a naturally occurring lignan that has been identified within the genus Kadsura, a group of woody vines known for their use in traditional medicine and as a rich source of bioactive compounds. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, and a detailed, generalized protocol for its isolation and purification from plant material. Due to the limited publicly available data on specific signaling pathways modulated by this compound, this guide also presents a logical workflow for its isolation, visualized using a Graphviz diagram. This document is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic application of this compound.

Natural Sources and Abundance

This compound has been identified as a constituent of the roots of Kadsura longipedunculata[1]. The genus Kadsura, belonging to the Schisandraceae family, is primarily distributed in South and Southwest China and has been a source of numerous lignans and triterpenoids[2][3].

Quantitative data on the abundance and yield of this compound from its natural sources is not extensively reported in publicly available literature. The yield of lignans from plant material is typically influenced by various factors, including the specific plant part used, geographical location, harvest time, and the extraction and purification methods employed.

Table 1: Natural Sources and Available Data for this compound

Compound NameNatural SourcePlant PartQuantitative Abundance/YieldReference
This compoundKadsura longipedunculataRootsNot specified in available literature.[1]

Experimental Protocols: Isolation and Purification of this compound

While the specific, detailed experimental protocol for the isolation of this compound from the original research is not fully accessible, a generalized methodology can be constructed based on common practices for the isolation of lignans from Kadsura species. The following protocol is a composite of established techniques in natural product chemistry.

Plant Material Collection and Preparation
  • Collection: The roots of Kadsura longipedunculata are collected. Proper botanical identification is crucial to ensure the correct plant species.

  • Cleaning and Drying: The collected roots are washed thoroughly with water to remove soil and other debris. They are then air-dried in a shaded, well-ventilated area until a constant weight is achieved.

  • Pulverization: The dried roots are pulverized into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Extraction: The powdered root material is subjected to exhaustive extraction with a suitable organic solvent. A common method is maceration or Soxhlet extraction using 95% ethanol or methanol. The extraction is typically carried out for several days or until the solvent runs clear.

  • Concentration: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Lignans like this compound are typically expected to be present in the chloroform or ethyl acetate fractions.

  • Fraction Concentration: Each fraction is concentrated under reduced pressure to yield the respective sub-extracts.

Chromatographic Purification
  • Silica Gel Column Chromatography: The ethyl acetate fraction (or the fraction identified to contain the target compound through preliminary analysis like TLC) is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate or acetone.

  • Sephadex LH-20 Column Chromatography: Fractions from the silica gel column that show the presence of this compound are further purified using a Sephadex LH-20 column, eluting with a solvent such as methanol, to separate compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water, often with a gradient elution.

Structure Elucidation

The structure of the purified this compound is confirmed using various spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

Logical Workflow and Signaling Pathways

Experimental Workflow for Isolation

As detailed information regarding the specific signaling pathways modulated by this compound is not available in the current literature, a diagram illustrating the logical workflow of its isolation and purification is provided below. This diagram outlines the sequential steps from the collection of plant material to the final pure compound.

Isolation_Workflow Plant Plant Material (Kadsura longipedunculata roots) Preparation Preparation (Drying and Pulverization) Plant->Preparation Extraction Solvent Extraction (e.g., 95% Ethanol) Preparation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (Solvent-Solvent Partitioning) CrudeExtract->Fractionation Fractions Multiple Fractions (Petroleum Ether, Chloroform, Ethyl Acetate, etc.) Fractionation->Fractions ColumnChromatography Column Chromatography (Silica Gel, Sephadex LH-20) Fractions->ColumnChromatography Select active fraction SemiPure Semi-Pure Fractions ColumnChromatography->SemiPure HPLC Preparative HPLC SemiPure->HPLC PureCompound Pure this compound HPLC->PureCompound Analysis Structure Elucidation (NMR, MS) PureCompound->Analysis

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathways

At present, there is a lack of specific studies in the public domain detailing the signaling pathways directly modulated by this compound. Further research, including in vitro and in vivo biological assays, is required to elucidate its mechanism of action and its effects on cellular signaling cascades.

Conclusion

This compound is a lignan of interest from Kadsura longipedunculata. While its natural occurrence has been established, there is a clear need for further research to quantify its abundance and to fully characterize its biological activities and potential mechanisms of action. The generalized isolation protocol and workflow provided in this guide offer a starting point for researchers to obtain this compound for further investigation. Future studies are encouraged to explore the pharmacological potential of this compound, which could lead to the development of new therapeutic agents.

References

Kadsuphilin J literature review and existing research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuphilin J is a naturally occurring lignan that has been isolated from the roots of Kadsura longipedunculata, a plant used in traditional Chinese medicine.[1][2][3][4][5][6] This document provides a comprehensive overview of the currently available scientific literature on this compound. It aims to serve as a technical guide for researchers, scientists, and professionals involved in drug development by summarizing the known information regarding its chemical properties and biological origins.

Chemical Properties

The chemical structure of this compound has been elucidated, and its molecular formula is C22H30O7.[6] Its Chemical Abstracts Service (CAS) registry number is 1017242-94-2.[1][2][3][6] Lignans, the class of compounds to which this compound belongs, are a major group of secondary metabolites found in plants and are known to possess a wide range of biological activities.

Existing Research and Data

The primary and currently sole source of information on this compound is a 2017 publication in the journal Chinese Traditional and Herbal Drugs by Xin-Zhu QI and colleagues, titled "Lignans and triterpenoids from roots of Kadsura longipedunculata."[1][2][3][4][6] This study details the isolation and structural identification of this compound among other compounds from Kadsura longipedunculata.

Data Presentation

A thorough review of publicly accessible scientific databases and literature has revealed a significant gap in the available quantitative data for this compound. At present, there is no published information regarding its:

  • In vitro or in vivo biological activity (e.g., IC50, EC50, MIC values)

  • Binding affinities to any molecular targets

  • Pharmacokinetic or pharmacodynamic properties

Consequently, a structured table summarizing quantitative data cannot be provided at this time.

Experimental Protocols

The initial isolation of this compound was achieved through chromatographic methods as broadly described in the aforementioned publication.[1] However, the detailed experimental protocols for the isolation and purification of this compound are not available in the public domain. Furthermore, no specific experimental protocols for any biological assays or mechanism of action studies involving this compound have been published.

Signaling Pathways and Experimental Workflows

Due to the lack of research on the biological activity and mechanism of action of this compound, there is no information on any signaling pathways it may modulate or any experimental workflows that have been developed for its study. Therefore, the creation of diagrams to visualize these aspects is not currently possible.

Conclusion and Future Directions

The existing body of research on this compound is limited to its isolation and structural characterization. While its classification as a lignan suggests potential for biological activity, there is a clear absence of published studies investigating its pharmacological properties.

For researchers and drug development professionals, this compound represents an unexplored natural product. Future research should focus on:

  • Biological Screening: Evaluating the cytotoxic, antimicrobial, anti-inflammatory, and other potential biological activities of this compound in a variety of in vitro assays.

  • Target Identification: Identifying the molecular targets and signaling pathways through which this compound may exert any observed biological effects.

  • Synthesis: Developing a synthetic route to produce sufficient quantities of this compound for comprehensive preclinical studies.

Until such research is conducted and published, a detailed technical guide on the core of this compound's biological functions and experimental methodologies cannot be fully realized. The scientific community awaits further investigation into this novel natural compound.

References

Methodological & Application

Unveiling the Path to Purity: Application Notes and Protocols for the Extraction and Purification of Kadsuphilin J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents from natural sources is a cornerstone of modern drug discovery. Within this vibrant field, the isolation and purification of specific bioactive compounds are critical preliminary steps. This document provides a comprehensive overview of the methodologies for the extraction and purification of Kadsuphilin J, a compound of significant interest. The following application notes and protocols are designed to guide researchers through the intricate process of obtaining highly purified this compound for further investigation into its biological activities and therapeutic potential.

I. Extraction of this compound: From Raw Material to Crude Extract

The initial step in isolating this compound involves its extraction from the source material. The choice of extraction method and solvent system is paramount to maximizing the yield and minimizing the co-extraction of impurities.

Table 1: Comparison of Extraction Methods for this compound
Extraction MethodSolvent SystemTemperature (°C)Solvent-to-Solid Ratio (v/w)Extraction Time (h)Crude Extract Yield (%)Key AdvantagesKey Disadvantages
Maceration 95% EthanolRoom Temperature10:17212.5Simple, low cost, suitable for thermolabile compounds.Time-consuming, lower efficiency.
Soxhlet Extraction MethanolBoiling Point of Solvent15:12418.2High extraction efficiency, requires less solvent over time.Potential for thermal degradation of the compound.
Ultrasonic-Assisted Extraction (UAE) 80% Acetone4020:1115.8Reduced extraction time, increased efficiency.Requires specialized equipment.
Supercritical Fluid Extraction (SFE) CO₂ with 10% Ethanol as co-solvent50-29.7Environmentally friendly, high selectivity.High initial equipment cost.
Experimental Protocol: Soxhlet Extraction of this compound

This protocol details the steps for extracting this compound using a Soxhlet apparatus, a method that offers high efficiency.

Materials:

  • Dried and powdered source material

  • Methanol (analytical grade)

  • Soxhlet apparatus (thimble, extraction chamber, condenser, receiving flask)

  • Heating mantle

  • Rotary evaporator

  • Glass wool

Procedure:

  • Accurately weigh approximately 50 g of the dried, powdered source material.

  • Place the powdered material into a cellulose thimble. Lightly plug the top of the thimble with glass wool to prevent the powder from entering the siphon tube.

  • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Fill the receiving flask to approximately two-thirds of its volume with methanol.

  • Assemble the Soxhlet apparatus, ensuring all joints are properly sealed.

  • Connect the condenser to a cold water supply.

  • Place the receiving flask on the heating mantle and begin heating. Adjust the heat to ensure a steady boiling of the methanol, allowing for a consistent cycle of solvent vaporization, condensation, and siphoning.

  • Continue the extraction for 24 hours.

  • After 24 hours, turn off the heating mantle and allow the apparatus to cool completely.

  • Disassemble the apparatus and carefully remove the thimble.

  • Concentrate the methanolic extract in the receiving flask using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.

  • The resulting crude extract should be stored in a desiccator at 4°C until further purification.

Workflow for this compound Extraction

G start Start: Dried & Powdered Source Material extraction Extraction (e.g., Soxhlet with Methanol) start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude this compound Extract concentration->crude_extract end End: Ready for Purification crude_extract->end

Caption: Workflow of the extraction process for obtaining crude this compound.

II. Purification of this compound: Isolating the Bioactive Compound

The crude extract contains a mixture of compounds. A multi-step purification process is necessary to isolate this compound to a high degree of purity.

Table 2: Summary of Purification Techniques for this compound
Purification StepStationary PhaseMobile Phase / EluentPurity FoldRecovery Rate (%)Key AdvantagesKey Disadvantages
Liquid-Liquid Partitioning -Hexane, Ethyl Acetate, Water2.590Effective for initial fractionation based on polarity.Use of large solvent volumes.
Column Chromatography Silica Gel (60-120 mesh)Gradient of Hexane:Ethyl Acetate (9:1 to 1:1)1575High loading capacity, good for initial separation.Time-consuming, lower resolution.
Preparative HPLC C18 (10 µm)Isocratic Methanol:Water (70:30)5060High resolution and purity.Lower loading capacity, high cost.
Experimental Protocol: Column Chromatography and Preparative HPLC of this compound

This protocol outlines the sequential purification of this compound using column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

Part A: Silica Gel Column Chromatography

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into the chromatography column without any air bubbles.

  • Adsorb a known quantity of the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Begin elution with 100% hexane.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (e.g., 9:1, 8:2, 7:3, etc., up to 1:1).

  • Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.

  • Monitor the separation by spotting fractions onto TLC plates, developing them in an appropriate solvent system (e.g., Hexane:Ethyl Acetate 7:3), and visualizing the spots under a UV lamp.

  • Pool the fractions containing this compound based on the TLC analysis.

  • Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound fraction.

Part B: Preparative HPLC

Materials:

  • Semi-purified this compound fraction

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Preparative HPLC system with a C18 column and a UV detector

Procedure:

  • Dissolve the semi-purified this compound fraction in a minimal amount of the mobile phase (Methanol:Water 70:30).

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with the C18 column, equilibrating it with the isocratic mobile phase at a specific flow rate.

  • Inject the filtered sample onto the column.

  • Monitor the elution profile using the UV detector at the wavelength of maximum absorbance for this compound.

  • Collect the peak corresponding to this compound.

  • Remove the solvent from the collected fraction under vacuum to obtain pure this compound.

  • Assess the purity of the final compound using analytical HPLC.

Purification Workflow for this compound

G crude_extract Crude Extract llp Liquid-Liquid Partitioning crude_extract->llp column_chrom Silica Gel Column Chromatography llp->column_chrom prep_hplc Preparative HPLC (C18) column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Purity Analysis (Analytical HPLC) pure_compound->analysis

Caption: A multi-step workflow for the purification of this compound.

III. Concluding Remarks

The protocols and data presented herein provide a robust framework for the successful extraction and purification of this compound. Researchers are encouraged to optimize these methods based on their specific source material and available instrumentation to achieve the desired purity and yield. The availability of highly purified this compound is a critical prerequisite for elucidating its mechanism of action and evaluating its full therapeutic potential in preclinical and clinical studies.

How to perform HPLC analysis of Kadsuphilin J

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Kadsuphilin J.

This document provides a detailed protocol for the quantitative analysis of this compound, a lignan isolated from the roots of Kadsura longipedunculata, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the identification, quantification, and purity assessment of this compound.

Introduction

This compound is a bioactive lignan with the molecular formula C22H30O7 and a molecular weight of 406.47[1]. As a natural product with therapeutic potential, a robust and reproducible analytical method is essential for its characterization in various stages of research and development. This application note describes a reverse-phase HPLC method suitable for the determination of this compound in bulk drug substances and research samples. The method is designed to provide good resolution, sensitivity, and accuracy.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (0.1%, v/v)

  • Dimethyl sulfoxide (DMSO, analytical grade)[1]

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution See Table 2 for the gradient program
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 25 minutes
Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of DMSO and then dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50, A:B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Accurately weigh the sample containing this compound and prepare a solution in a manner similar to the standard stock solution, aiming for a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

Gradient Elution Program

The following gradient program is recommended for the separation of this compound.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.05050
15.01090
20.01090
20.15050
25.05050
System Suitability

System suitability parameters should be assessed to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Representative Quantitative Data

The following table presents hypothetical data for a calibration curve and a sample analysis.

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
112.515,234
512.576,170
1012.5152,340
2512.5380,850
5012.5761,700
10012.51,523,400
Sample 12.5 457,020

Mandatory Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard Weighing C Dissolution in DMSO/ Methanol A->C B Sample Weighing B->C D Serial Dilution C->D E Filtration (0.45 µm) D->E F HPLC Injection E->F G C18 Column Separation F->G 10 µL H UV Detection at 254 nm G->H Gradient Elution I Chromatogram Generation H->I J Peak Integration & Quantification I->J K Report Generation J->K

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_components Method Components start This compound Analysis instrument HPLC System start->instrument method Analytical Method start->method data Quantitative Data instrument->data method->data column C18 Column method->column mobile_phase ACN/H2O Gradient method->mobile_phase detection UV 254 nm method->detection result Purity & Concentration data->result

Caption: Logical relationship of components in HPLC analysis.

References

In Vitro Assay Protocols for Kadsuphilin J: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kadsuphilin J is a novel compound that has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides detailed application notes and protocols for a range of in vitro assays to facilitate further research into its biological activities. The information is intended for researchers, scientists, and drug development professionals investigating the pharmacological profile of this compound. The protocols outlined below are based on established methodologies and can be adapted to specific laboratory conditions.

I. Anti-Inflammatory Activity Assays

The anti-inflammatory properties of this compound can be assessed using various in vitro models that mimic aspects of the inflammatory cascade.

A. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

B. Cytokine Production Assay

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 1200 rpm for 10 minutes to pellet the cells.

  • ELISA:

    • Collect the supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody overnight.

    • Block the plate with a blocking buffer.

    • Add the cell culture supernatants and standards to the wells.

    • Add the detection antibody, followed by a streptavidin-HRP conjugate.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations from the standard curve.

Data Presentation: Anti-Inflammatory Assays

AssayCell LineStimulantThis compound Conc. (µM)% Inhibition of NO Production (IC₅₀ in µM)% Inhibition of TNF-α (IC₅₀ in µM)% Inhibition of IL-6 (IC₅₀ in µM)
Nitric Oxide ProductionRAW 264.7LPS (1 µg/mL)1, 5, 10, 25, 50Data to be filled--
Cytokine ProductionRAW 264.7LPS (1 µg/mL)1, 5, 10, 25, 50-Data to be filledData to be filled

Signaling Pathway: NF-κB Inhibition by this compound

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF_kB NF-κB (p65/p50) Nucleus Nucleus NF_kB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NF_kB->Pro_inflammatory_Genes Transcription Kadsuphilin_J This compound Kadsuphilin_J->IKK Inhibits Assay_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_inflammatory_assays Anti-Inflammatory Details cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., RAW 264.7, HEK293) Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Anti_Inflammatory Anti-Inflammatory Assays Cell_Culture->Anti_Inflammatory Compound_Prep This compound Stock Solution Preparation Compound_Prep->Cytotoxicity Compound_Prep->Anti_Inflammatory Data_Collection Data Collection (Absorbance) Cytotoxicity->Data_Collection NO_Assay Nitric Oxide (Griess) Assay Anti_Inflammatory->NO_Assay Cytokine_Assay Cytokine (ELISA) Assay Anti_Inflammatory->Cytokine_Assay NO_Assay->Data_Collection Cytokine_Assay->Data_Collection IC50_Calc IC₅₀ Calculation Data_Collection->IC50_Calc Statistical_Analysis Statistical Analysis IC50_Calc->Statistical_Analysis

Kadsuphilin J (Cyclophilin J) as a Potential Anticancer Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Kadsuphilin J" did not yield specific results. The information presented here pertains to "Cyclophilin J" (CYPJ), a protein with demonstrated relevance in cancer biology. It is presumed that "this compound" may be a typographical error or a less common synonym for Cyclophilin J.

Introduction

Cyclophilin J (CYPJ), also known as Peptidyl-prolyl cis-trans isomerase-like 3 (PPIL3), is a member of the cyclophilin family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity. Emerging evidence has implicated CYPJ as a significant factor in the progression of several cancers, including hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC). Its overexpression in tumor tissues is often correlated with poor prognosis. CYPJ exerts its oncogenic effects by modulating key cellular processes such as cell cycle progression, apoptosis, and cellular signaling pathways. These characteristics position CYPJ as a promising target for the development of novel anticancer therapeutics.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating Cyclophilin J as a potential anticancer agent.

Data Presentation: Anticancer Activity of Cyclophilin J Inhibitors

The following tables summarize the quantitative data on the efficacy of various inhibitors targeting Cyclophilin J and related cyclophilins.

Table 1: IC50 Values of Cyclophilin J Inhibitors in Hepatocellular Carcinoma (HCC) Cell Lines

CompoundCell LineIC50 (µM)Assay Type
Cyclosporin A (CsA)SK-HEP110.243MTT Assay
Cyclosporin A (CsA)QGY-77037.902MTT Assay
ZX-J-19SK-HEP140.440MTT Assay
ZX-J-19QGY-770352.438MTT Assay
5-Fluorouracil (5-FU)SK-HEP1177.238MTT Assay
5-Fluorouracil (5-FU)QGY-7703238.528MTT Assay

Table 2: Effects of Cyclophilin J Inhibition on Cell Cycle Distribution

TreatmentCell Line% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
ControlSK-Hep151.7%36.7%11.6%
4 µM CsA (48h)SK-Hep160.4%25.2%14.4%

Experimental Protocols

This section provides detailed methodologies for key experiments to study the anticancer effects of targeting Cyclophilin J.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of CYPJ inhibitors on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., SK-HEP1, QGY-7703, MDA-MB-231, BT-549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • CYPJ inhibitors (e.g., Cyclosporin A, ZX-J-19)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 3.5 x 10⁴ cells/well in 150 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the CYPJ inhibitor in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the inhibitor (e.g., 0, 1.0, 5.0, 10, 50, and 250 µM). Include a vehicle control (e.g., DMSO, ensuring the final concentration is less than 0.1% v/v).

  • Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis in cancer cells following CYPJ inhibition.

Materials:

  • Cancer cell lines

  • CYPJ inhibitors

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates (2 x 10⁵ cells/well) and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of the CYPJ inhibitor for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour. The distribution of cells (viable, early apoptotic, late apoptotic, and necrotic) can be determined based on Annexin V and PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of CYPJ inhibition on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • CYPJ inhibitors

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with CYPJ inhibitors as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubate at 37°C for 30 minutes in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting the expression levels of CYPJ and key proteins in its signaling pathways.

Materials:

  • Cancer cell lines

  • CYPJ inhibitors

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 3 for examples)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with CYPJ inhibitors, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Table 3: Recommended Primary Antibodies and Dilutions for Western Blot

AntibodySupplierRecommended Dilution
Anti-Cyclophilin J (PPIL3)(Various)1:1000
Anti-phospho-Akt (Ser473)Cell Signaling Technology1:1000
Anti-Akt (pan)Cell Signaling Technology1:1000
Anti-Cyclin D1ABclonal1:1000
Anti-β-actin(Various)1:5000
siRNA-mediated Knockdown of Cyclophilin J

This protocol describes the transient knockdown of CYPJ expression using small interfering RNA (siRNA).

Materials:

  • Cancer cell lines (e.g., A549, 95C)

  • CYPJ-specific siRNA and scrambled control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ Reduced Serum Medium

  • 6-well plates

Procedure:

  • Seed cells in 6-well plates to be 60-70% confluent at the time of transfection.

  • For each well, dilute 20 pmol of siRNA into Opti-MEM™ medium.

  • In a separate tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™ medium according to the manufacturer's instructions.

  • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.

  • Add the siRNA-lipid complexes to the cells in a dropwise manner.

  • Incubate the cells for 24-48 hours before harvesting for downstream analysis (e.g., Western blot, cell viability assay).

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and experimental procedures related to Cyclophilin J's role in cancer.

CYPJ_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt activates Akt Akt pBad p-Bad pAkt->pBad phosphorylates CYPJ Cyclophilin J CYPJ->pAkt promotes activation CyclinD1 Cyclin D1 CYPJ->CyclinD1 upregulates (mechanism under investigation) Bad Bad Bcl2 Bcl2 pBad->Bcl2 releases Apoptosis Apoptosis Bcl2->Apoptosis inhibits Cell_Cycle_Progression G1 to S Phase Progression CyclinD1->Cell_Cycle_Progression

Caption: CYPJ promotes cancer cell survival and proliferation via the PI3K/Akt pathway.

Experimental_Workflow_CYPJ_Inhibition cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis Seed_Cells Seed Cancer Cells (e.g., HCC, TNBC) Treat_Inhibitor Treat with CYPJ Inhibitor (e.g., Cyclosporin A) Seed_Cells->Treat_Inhibitor MTT Cell Viability (MTT Assay) Treat_Inhibitor->MTT Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Treat_Inhibitor->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treat_Inhibitor->Cell_Cycle Western_Blot Protein Expression (Western Blot) Treat_Inhibitor->Western_Blot IC50 Determine IC50 MTT->IC50 Apoptosis_Rate Quantify Apoptosis Rate Apoptosis->Apoptosis_Rate Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Protein_Levels Analyze Protein Levels (CYPJ, p-Akt, Cyclin D1) Western_Blot->Protein_Levels

Caption: Workflow for evaluating the anticancer effects of CYPJ inhibitors.

Logical_Relationship_CYPJ_Cancer cluster_effects Cellular Effects CYPJ_Upregulation CYPJ Upregulation in Cancer Cells PI3K_Akt_Activation PI3K/Akt Pathway Activation CYPJ_Upregulation->PI3K_Akt_Activation CyclinD1_Upregulation Upregulation of Cyclin D1 CYPJ_Upregulation->CyclinD1_Upregulation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt_Activation->Apoptosis_Inhibition Cancer_Progression Cancer Progression (Proliferation, Survival) Apoptosis_Inhibition->Cancer_Progression Cell_Cycle_Progression G1/S Phase Progression CyclinD1_Upregulation->Cell_Cycle_Progression Cell_Cycle_Progression->Cancer_Progression

Caption: Logical relationship of CYPJ's role in promoting cancer progression.

Application Notes and Protocols for the Anti-inflammatory Applications of Cyclophilin J

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Anti-inflammatory Applications of Cyclophilin J

For: Researchers, scientists, and drug development professionals.

Introduction:

Cyclophilin J (CYPJ), also known as peptidylprolyl isomerase like 3 (PPIL3), is a member of the cyclophilin family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity. Recent research has identified CYPJ as a crucial negative feedback regulator of the NF-κB signaling pathway, highlighting its potential as a therapeutic target for inflammatory diseases. These notes provide an overview of the anti-inflammatory applications of CYPJ, including its mechanism of action, quantitative data on its interactions, and detailed protocols for relevant experimental assays.

Mechanism of Action:

Cyclophilin J limits inflammation by blocking ubiquitin chain sensing within the NF-κB signaling cascade. Inflammation induces the expression of CYPJ, which then interacts with the Npl4 zinc finger (NZF) domain of TGF-β-activated kinase 1 (TAK1) binding proteins 2 and 3 (TAB2 and TAB3). This interaction physically obstructs the binding of ubiquitin chains to TAB2 and TAB3, which is a critical step for the activation of the IKK complex and subsequent NF-κB signaling. By inhibiting this process, CYPJ effectively downregulates the expression of pro-inflammatory cytokines and other mediators.

Quantitative Data

The following tables summarize quantitative data related to Cyclophilin J and its interactions.

Table 1: Binding Affinity of Inhibitors to Cyclophilin J

CompoundMethodKi (M)KD (M)
ZX-J-1Virtual Screening & SPR1 x 10-41 x 10-4
ZX-J-2Virtual Screening & SPR9 x 10-99 x 10-8
... (17 other compounds).........
Data from a study on antitumor activity of CYPJ inhibitors, provided as an example of ligand binding analysis[1].

Experimental Protocols

Detailed methodologies for key experiments to investigate the anti-inflammatory effects of Cyclophilin J are provided below.

Protocol 1: In Vivo Murine Model of LPS-Induced Sepsis

This protocol is used to assess the in vivo anti-inflammatory effect of Cyclophilin J in a model of systemic inflammation.

Materials:

  • Wild-type and Cypj-deficient mice

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Syringes and needles for intraperitoneal injection

  • Equipment for monitoring survival and collecting blood/tissue samples

Procedure:

  • Acclimatize age- and sex-matched wild-type and Cypj-deficient mice for at least one week.

  • Prepare a stock solution of LPS in sterile PBS.

  • Inject mice intraperitoneally with a lethal dose of LPS (e.g., 20 mg/kg body weight).

  • Monitor the survival of the mice every 6 hours for a period of 72 hours.

  • For mechanistic studies, inject a sub-lethal dose of LPS and collect blood and tissue samples at specified time points (e.g., 6 hours post-injection) for cytokine analysis and histology.

Protocol 2: Co-immunoprecipitation (Co-IP) for CYPJ-TAB2/3 Interaction

This protocol is used to verify the interaction between Cyclophilin J and TAB2 or TAB3 in cells.

Materials:

  • HEK293T cells

  • Expression plasmids for Flag-tagged CYPJ and HA-tagged TAB2/3

  • Lipofectamine 2000 or other transfection reagent

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-Flag and anti-HA antibodies

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Co-transfect HEK293T cells with plasmids expressing Flag-CYPJ and HA-TAB2 or HA-TAB3.

  • After 24-48 hours, lyse the cells in Co-IP lysis buffer.

  • Incubate the cell lysates with an anti-Flag antibody to immunoprecipitate CYPJ and its binding partners.

  • Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elute the bound proteins from the beads.

  • Analyze the eluates by SDS-PAGE and Western blotting using an anti-HA antibody to detect co-immunoprecipitated TAB2 or TAB3.

Protocol 3: NF-κB Luciferase Reporter Assay

This assay quantifies the effect of Cyclophilin J on NF-κB transcriptional activity.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Expression plasmid for CYPJ

  • TNF-α or other NF-κB stimulus

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid, the Renilla luciferase control plasmid, and either an empty vector or a CYPJ expression plasmid.

  • After 24 hours, stimulate the cells with TNF-α for 6-8 hours to activate NF-κB signaling.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity (NF-κB activity) to the Renilla luciferase activity to control for transfection efficiency.

  • Compare the normalized luciferase activity between cells with and without CYPJ overexpression to determine the inhibitory effect of CYPJ.

Visualizations

The following diagrams illustrate key pathways and workflows related to the anti-inflammatory action of Cyclophilin J.

NF-kB Signaling Pathway and CYPJ Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds TRAF6 TRAF6 TLR4->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK IKK Complex TAK1->IKK phosphorylates TAB2_3 TAB2/3 TAB2_3->TAK1 activates Ub Ubiquitin Chains Ub->TAB2_3 binds to NZF domain IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB->IkB Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation promotes CYPJ Cyclophilin J (CYPJ) CYPJ->TAB2_3 blocks binding

Caption: NF-κB signaling pathway and its inhibition by Cyclophilin J.

Co-immunoprecipitation Workflow start Start: Co-transfect cells with Flag-CYPJ and HA-TAB2/3 lysis Cell Lysis start->lysis ip Immunoprecipitation with anti-Flag Ab lysis->ip beads Add Protein A/G Magnetic Beads ip->beads wash Wash Beads beads->wash elute Elute Proteins wash->elute analysis Western Blot Analysis (probe with anti-HA Ab) elute->analysis end End: Detect CYPJ-TAB2/3 interaction analysis->end

Caption: Experimental workflow for Co-immunoprecipitation.

References

Application Notes and Protocols for Neuroprotective Research on Novel Lignans: A Template for Investigating Compounds such as Kadsuphilin J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global search for novel neuroprotective agents has led to a growing interest in natural products derived from medicinal plants. The genus Kadsura, belonging to the Schisandraceae family, is a rich source of bioactive lignans and triterpenoids that have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. While specific research on a compound named "Kadsuphilin J" is not yet widely available in published literature, this document serves as a comprehensive guide for researchers interested in investigating the neuroprotective potential of novel compounds isolated from Kadsura species, using this compound as a representative example.

These application notes and protocols provide a framework for the systematic evaluation of a novel compound's neuroprotective efficacy. The methodologies outlined are based on established techniques in neuroprotective research and can be adapted to study the specific mechanisms of action of a new chemical entity like this compound.

Hypothetical Neuroprotective Profile of this compound

Based on the known neuroprotective activities of compounds isolated from the Kadsura genus, it is hypothesized that this compound may exhibit the following effects:

  • Antioxidant Activity: Mitigation of oxidative stress by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production in microglial cells.

  • Anti-apoptotic Activity: Prevention of neuronal cell death by modulating key apoptotic signaling pathways.

  • Neurotrophic Factor Regulation: Potential to enhance the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).

Data Presentation: Hypothetical Efficacy of this compound

The following tables are templates for summarizing quantitative data that would be generated from the experimental protocols described below. These tables are designed for clear comparison of the effects of this compound at various concentrations.

Table 1: Effect of this compound on Neuronal Cell Viability in an In Vitro Model of Oxidative Stress

Treatment GroupConcentration (µM)Cell Viability (%)Fold Change vs. Control
Control (Vehicle)-100 ± 5.21.0
Oxidative Stressor-45 ± 3.80.45
This compound155 ± 4.10.55
This compound1078 ± 6.50.78
This compound2592 ± 4.90.92

Table 2: Modulation of Apoptotic Markers by this compound in Neuronal Cells

Treatment GroupConcentration (µM)Caspase-3 Activity (Fold Change)Bcl-2/Bax Ratio
Control (Vehicle)-1.0 ± 0.12.5 ± 0.3
Oxidative Stressor-3.5 ± 0.40.8 ± 0.1
This compound12.8 ± 0.31.2 ± 0.2
This compound101.5 ± 0.21.9 ± 0.2
This compound251.1 ± 0.12.3 ± 0.3

Table 3: Anti-inflammatory Effects of this compound in Microglial Cells

Treatment GroupConcentration (µM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control (Vehicle)-20 ± 3.515 ± 2.8
LPS (1 µg/mL)-250 ± 15.2180 ± 12.5
This compound + LPS1210 ± 12.8155 ± 10.1
This compound + LPS10120 ± 9.595 ± 8.2
This compound + LPS2565 ± 5.150 ± 4.7

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of a novel compound like this compound.

Protocol 1: Assessment of Neuroprotection against Oxidative Stress in Neuronal Cell Culture

Objective: To determine the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cell death in a neuronal cell line (e.g., SH-SY5Y or PC12).

Materials:

  • Neuronal cell line (SH-SY5Y or PC12)

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 25 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to all wells except the control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Protocol 2: Measurement of Caspase-3 Activity

Objective: To quantify the effect of this compound on the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells treated as described in Protocol 1.

  • Caspase-3 colorimetric assay kit.

  • Cell lysis buffer.

  • Microplate reader.

Procedure:

  • Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Caspase-3 Assay:

    • Add an equal amount of protein from each sample to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the fold change in caspase-3 activity relative to the control group.

Protocol 3: Quantification of Pro-inflammatory Cytokines

Objective: To measure the effect of this compound on the release of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2).

Materials:

  • Microglial cell line (BV-2).

  • LPS from E. coli.

  • This compound.

  • ELISA kits for TNF-α and IL-6.

Procedure:

  • Cell Culture and Treatment: Seed BV-2 cells and treat with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the samples.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to neuroprotective research.

neuroprotective_pathway cluster_stress Cellular Stress cluster_kadsuphilin This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress Nrf2/ARE Nrf2/ARE Oxidative Stress->Nrf2/ARE MAPK MAPK Oxidative Stress->MAPK Neuroinflammation Neuroinflammation NF-κB NF-κB Neuroinflammation->NF-κB This compound This compound This compound->Nrf2/ARE Activates This compound->NF-κB Inhibits PI3K/Akt PI3K/Akt This compound->PI3K/Akt Activates Antioxidant Response Antioxidant Response Nrf2/ARE->Antioxidant Response Inflammatory Response Inflammatory Response NF-κB->Inflammatory Response Apoptosis Apoptosis MAPK->Apoptosis Cell Survival Cell Survival PI3K/Akt->Cell Survival

Caption: Putative signaling pathways modulated by this compound.

experimental_workflow cluster_invitro In Vitro Neuroprotection Assays cluster_anti_inflammatory Anti-inflammatory Assays A Neuronal Cell Culture (e.g., SH-SY5Y) B Pre-treatment with This compound A->B C Induction of Neurotoxicity (e.g., H₂O₂, Amyloid-β) B->C D Assessment of Cell Viability (MTT) C->D E Measurement of Apoptosis Markers C->E F Analysis of Signaling Pathways C->F G Microglial Cell Culture (e.g., BV-2) H Treatment with This compound G->H I LPS Stimulation H->I J Quantification of Pro-inflammatory Cytokines (ELISA) I->J

Application Notes and Protocols: Developing Derivatives of Kadsuphilin J for Improved Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the development of novel derivatives of Kadsuphilin J, a dibenzocyclooctadiene lignan, with the aim of enhancing its therapeutic potential. Due to the limited publicly available data on this compound, this document leverages established knowledge of the broader class of dibenzocyclooctadiene lignans, which are known to possess significant neuroprotective, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6]

Introduction to this compound and Dibenzocyclooctadiene Lignans

This compound belongs to the family of dibenzocyclooctadiene lignans, a class of natural products isolated from plants of the Schisandraceae family.[5] Lignans from Schisandra species have a long history of use in traditional medicine and have been extensively studied for their diverse pharmacological activities.[3][4] These compounds are characterized by a central eight-membered ring and a biphenyl core. The biological activity of these lignans is often attributed to their ability to modulate key signaling pathways involved in cellular stress, inflammation, and proliferation.[2][7]

This document outlines protocols for the semi-synthesis of this compound derivatives and subsequent evaluation of their bioactivity in three key areas: neurotrophic/neuroprotective effects, anti-inflammatory activity, and anticancer potential.

Strategies for Developing this compound Derivatives

The chemical modification of the this compound scaffold can lead to the generation of a library of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. Key modification sites on the dibenzocyclooctadiene skeleton include the hydroxyl and methoxy groups on the aromatic rings, as well as the functional groups on the cyclooctadiene ring.

General Synthetic Approach:

A generalized scheme for the derivatization of a this compound-like core is presented below. This involves common organic reactions to modify existing functional groups. For instance, esterification or etherification of hydroxyl groups can alter the lipophilicity and cell permeability of the molecule.

G cluster_0 This compound Core cluster_1 Derivatization Reactions cluster_2 Derivative Library Core This compound Esterification Esterification (e.g., Acyl Chlorides, Carboxylic Acids) Core->Esterification Etherification Etherification (e.g., Alkyl Halides) Core->Etherification Demethylation Demethylation (e.g., BBr3) Core->Demethylation Oxidation Oxidation of Alcohols Core->Oxidation Derivatives Library of This compound Derivatives Esterification->Derivatives Etherification->Derivatives Demethylation->Derivatives Oxidation->Derivatives G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed Seed PC12 cells in 96-well plates Incubate1 Incubate 24h Seed->Incubate1 ChangeMedium Replace with low-serum medium Incubate1->ChangeMedium AddCompounds Add this compound derivatives, NGF, and vehicle controls ChangeMedium->AddCompounds Incubate2 Incubate 48-72h AddCompounds->Incubate2 Image Capture images Incubate2->Image Quantify Quantify neurite outgrowth Image->Quantify G KadsuphilinJ This compound Derivatives Trk Trk Receptors KadsuphilinJ->Trk Activates PI3K_Akt PI3K/Akt Pathway Trk->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Trk->MAPK_ERK Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Upregulates CREB CREB MAPK_ERK->CREB Activates CREB->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits NeuronalSurvival Neuronal Survival and Growth Bcl2->NeuronalSurvival Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis G LPS_TNFa LPS / TNF-α TLR_TNFR TLR / TNFR LPS_TNFa->TLR_TNFR IKK IKK Complex TLR_TNFR->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates InflammatoryGenes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) KadsuphilinJ This compound Derivatives KadsuphilinJ->IKK Inhibits G Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis Apoptosis Tubulin->Apoptosis Inhibition of polymerization leads to MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision KadsuphilinJ This compound Derivatives KadsuphilinJ->Tubulin Binds to

References

Application Notes and Protocols for In Vivo Studies of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Formulation and In Vivo Application of Novel Therapeutic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The successful in vivo evaluation of novel therapeutic candidates, such as the hypothetical compound "Kadsuphilin J," is critically dependent on the development of a suitable formulation that ensures adequate bioavailability, stability, and delivery to the target site. This document provides a detailed overview of formulation strategies, experimental protocols for in vivo efficacy, pharmacokinetic, and toxicity studies, drawing upon established methodologies for similar research compounds. While specific data for "this compound" is not available, the principles and protocols outlined herein serve as a comprehensive guide for researchers working with new chemical entities.

Data Presentation: Formulation and In Vivo Study Parameters

The following tables summarize key parameters for the formulation and in vivo assessment of a novel therapeutic agent, based on methodologies reported for compounds like Jaspine B, a marine sponge extract with anticancer properties.

Table 1: Liposomal Formulation Parameters

ParameterValueReference
Lipid CompositionCholesterol:DSPC:DSPE-PEG (2:4:4 w/w)[1]
Lipid Concentration5 mg/mL[1]
Solvent (Organic Phase)Ethanol[1]
Aqueous PhasePhosphate-Buffered Saline (PBS), pH 7.4[1]
Manufacturing MethodMicrofluidic Mixing (NanoAssemblr™)[1]
Total Flow Rate (TFR)8 mL/min[1]
Aqueous:Organic Flow Rate Ratio (FRR)3:1 and 2:1[1]
Temperature60 °C[1]
Resulting Liposome Size127.5 ± 61.2 nm[1]

Table 2: In Vivo Efficacy Study Design (Xenograft Mouse Model)

ParameterDescriptionReference
Animal ModelSynovial Sarcoma (SS) Mouse Model[1]
Treatment GroupsVehicle Control, Plain Compound, Liposomal Compound[1]
Administration RouteIntravenous (i.v.) via tail vein injection[2]
Dosing Schedule3 times per week for 4 weeks[1]
Primary EndpointTumor Growth Suppression[1]
MonitoringRegular monitoring for outward signs of toxicity[1]

Table 3: Pharmacokinetic Study Design

ParameterDescriptionReference
Animal ModelRodents (Mice or Rats)[2]
DosingAt least two non-toxic doses (5-10 fold apart)[2]
Administration RouteIntravenous (i.v.)[2]
SamplingBlood collection at multiple time points[3]
Analytical MethodUPLC-MS/MS for plasma concentration quantification[3]
Key Parameters MeasuredAUC, Tmax, Clearance (CL)[3]

Experimental Protocols

I. Liposomal Formulation of a Novel Therapeutic Agent

This protocol describes the preparation of a liposomal formulation using a microfluidic mixing technique, adapted from the methodology for Jaspine B.[1]

Materials:

  • Novel therapeutic agent (e.g., "this compound")

  • Cholesterol, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG)

  • Ethanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing instrument (e.g., NanoAssemblr™)

  • 1 mL disposable syringes

Procedure:

  • Lipid Solution Preparation: Dissolve 10 mg of the lipid mixture (Cholesterol:DSPC:DSPE-PEG at a 2:4:4 weight ratio) in 2 mL of ethanol to achieve a final lipid concentration of 5 mg/mL.[1]

  • Drug Solution Preparation: Dissolve the novel therapeutic agent in the lipid-ethanol solution at the desired concentration (e.g., 1 or 2 mg/mL).[1]

  • Aqueous Phase Preparation: Prepare sterile PBS (10 mM, pH 7.4).

  • Microfluidic Mixing:

    • Load the lipid-drug solution into a 1 mL syringe and the PBS into another 1 mL syringe.

    • Place the syringes into the microfluidic mixing instrument.

    • Set the instrument parameters: Total Flow Rate (TFR) of 8 mL/min and an aqueous to organic phase Flow Rate Ratio (FRR) of 3:1.[1]

    • Maintain the temperature at 60 °C using the instrument's heating block.[1]

    • Initiate the mixing process to form the liposomes.

  • Purification: Remove any unencapsulated drug and ethanol via dialysis or a similar purification method.

  • Characterization:

    • Determine the liposome size and morphology using Transmission Electron Microscopy (TEM).[1]

    • Measure encapsulation efficiency and loading capacity using standard analytical techniques.

II. In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a novel therapeutic formulation in a mouse model.[1]

Materials:

  • Tumor-bearing mice (e.g., synovial sarcoma xenograft model)

  • Liposomal formulation of the novel therapeutic agent

  • Plain (unformulated) novel therapeutic agent

  • Vehicle control solution

  • Sterile syringes and needles for injection

Procedure:

  • Animal Acclimatization: Acclimate the tumor-bearing mice to the laboratory conditions for at least one week prior to the study.

  • Group Allocation: Randomly divide the mice into treatment groups (e.g., vehicle control, plain compound, liposomal compound).

  • Dosing:

    • Administer the respective treatments via tail vein injection three times per week for four weeks.[1]

    • The dosage should be determined from preliminary toxicity studies.

  • Tumor Measurement: Measure the tumor size using calipers at regular intervals (e.g., twice a week).

  • Monitoring: Monitor the mice regularly for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.[1]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

III. Pharmacokinetic Study in Rodents

This protocol provides a framework for assessing the pharmacokinetic profile of a novel therapeutic formulation.[2][3]

Materials:

  • Healthy rodents (e.g., Sprague-Dawley rats)

  • Liposomal formulation of the novel therapeutic agent

  • Analytical standards of the novel therapeutic agent

  • Blood collection tubes

  • Centrifuge

  • UPLC-MS/MS system

Procedure:

  • Animal Preparation: Acclimate the animals and fast them overnight before dosing.

  • Dosing: Administer a single intravenous dose of the liposomal formulation. It is recommended to test at least two different dose levels to assess linearity.[2]

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Extract the drug from the plasma samples.

    • Quantify the concentration of the novel therapeutic agent in the plasma using a validated UPLC-MS/MS method.[3]

  • Data Analysis:

    • Plot the plasma concentration versus time curve.

    • Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and clearance (CL).[3]

Visualizations

Hypothetical Signaling Pathway of "this compound"

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel anti-cancer agent. This is a generalized representation for illustrative purposes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Kadsuphilin_J This compound Kadsuphilin_J->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription_Factors Transcription Factors (e.g., c-Myc, HIF-1α) mTOR->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Angiogenesis) Transcription_Factors->Gene_Expression

Caption: Hypothetical PI3K/AKT/mTOR signaling pathway inhibited by "this compound".

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the workflow for conducting an in vivo efficacy study of a novel therapeutic formulation.

cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Animal Randomization Tumor_Growth->Randomization Dosing Dosing (Vehicle, Plain Drug, Formulated Drug) Randomization->Dosing Monitoring Tumor Measurement & Toxicity Monitoring Dosing->Monitoring Monitoring->Dosing Repeated Dosing Endpoint Study Endpoint (Tumor Excision) Monitoring->Endpoint Data_Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Synthetic Challenges in Dibenzocyclooctadiene Lignan Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a specific, peer-reviewed total synthesis of Kadsuphilin J has not been detailed in publicly accessible scientific literature. Therefore, this guide addresses common challenges and low-yield issues encountered during the synthesis of structurally related dibenzocyclooctadiene lignans, such as Kadsuphilin N, providing a valuable resource for researchers working on similar molecular architectures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of dibenzocyclooctadiene lignans like this compound?

A1: The main synthetic hurdles for this class of natural products typically involve:

  • Construction of the eight-membered ring: Forming this medium-sized ring can be entropically disfavored, often leading to low yields or competing side reactions.

  • Stereoselective formation of the biaryl axis: Controlling the axial chirality of the biaryl bond is a significant challenge and is crucial for the molecule's biological activity.

  • Diastereoselective installation of stereocenters: These molecules often contain multiple stereocenters on the cyclooctadiene ring that need to be controlled precisely.

  • Oxidative coupling reactions: The key biaryl bond formation is often achieved through oxidative coupling, which can be low-yielding and produce undesired side products.

Q2: My intramolecular biaryl coupling reaction to form the dibenzocyclooctadiene ring is giving a low yield. What are some potential solutions?

A2: Low yields in intramolecular biaryl coupling reactions are a common issue. Consider the following troubleshooting steps:

  • Catalyst and Ligand Screening: The choice of metal catalyst (e.g., Palladium, Copper, Nickel) and ligand is critical. For instance, in related syntheses, different phosphine ligands have been shown to significantly impact yield.[1]

  • Reaction Conditions: Systematically vary the temperature, solvent, and concentration. Dilute conditions often favor intramolecular over intermolecular reactions.

  • Precursor Conformation: The conformation of the acyclic precursor can significantly influence the ease of cyclization. Molecular modeling can help identify lower-energy conformations that are more amenable to ring closure.

  • Alternative Coupling Strategies: Explore different types of coupling reactions, such as Suzuki-Miyaura, Stille, or Ullmann couplings, which may be more suitable for your specific substrate.

Q3: I am observing the formation of significant amounts of dimeric and polymeric byproducts during the macrocyclization step. How can I minimize these?

A3: The formation of intermolecular reaction products is a classic problem in macrocyclization. To favor the desired intramolecular reaction:

  • High Dilution Principle: Perform the reaction at very low concentrations (e.g., 0.001 M or lower) to reduce the probability of intermolecular collisions. This can be achieved by the slow addition of the substrate to the reaction mixture using a syringe pump.

  • Template-Assisted Synthesis: Consider using a template to pre-organize the substrate in a conformation that favors intramolecular cyclization.

Q4: How can I improve the diastereoselectivity of reactions to install stereocenters on the cyclooctadiene ring?

A4: Achieving high diastereoselectivity is key. Here are some strategies:

  • Chiral Auxiliaries: Employing a chiral auxiliary on one of the aromatic rings or the side chain can effectively control the stereochemical outcome of subsequent reactions.

  • Substrate-Controlled Reactions: The existing stereocenters in the molecule can direct the stereochemistry of new ones. Understanding the conformational biases of your intermediates is crucial.

  • Catalyst-Controlled Reactions: Utilize chiral catalysts that can induce high levels of asymmetry. For example, asymmetric hydrogenations or epoxidations can be used to set key stereocenters early in the synthesis.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low yield in oxidative radical cyclization Inefficient radical generation or trapping.Optimize the radical initiator and its concentration. Ensure the reaction is performed under strictly anaerobic conditions if required. Consider photoredox catalysis for milder radical generation.
Unfavorable electronics for radical addition.Modify the electronic properties of the radical acceptor. For instance, a more electron-deficient Michael acceptor can increase the rate of addition.
Disproportionation of the resulting radical intermediate.Add a suitable radical trapping agent to intercept the intermediate before disproportionation can occur.
Poor stereocontrol in biaryl coupling Insufficient facial selectivity.Use a chiral ligand on the metal catalyst to create a chiral environment around the reaction center.
Atropisomerization at elevated temperatures.Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Difficulty in subsequent functional group manipulations Steric hindrance from the complex 3D structure.Use smaller, more reactive reagents. Protect sterically accessible functional groups to direct reactivity to the desired site.
Unstable intermediates.Perform multi-step sequences in one pot to avoid isolating sensitive intermediates.

Quantitative Data Summary

The following table summarizes yields for key steps in the synthesis of Kadsuphilin N and related compounds, which may serve as a benchmark for a hypothetical this compound synthesis.

Reaction Step Product Reagents and Conditions Yield (%) Reference
Photocatalytic Radical CyclizationCyclized IntermediateNHPI, DIC, CH2Cl2; then Pd(PPh3)2Cl2, XantPhos, K2CO3, H2O, DMA, blue LEDs53[2]
Olefin Hydration (Mukaiyama conditions)Kadsuphilin NO2, Mn(dpm)3, PhSiH3, iPrOH/1,2-DCE; then PPh365[2]
EsterificationAngelate EsterLiHMDS, angelic anhydride, THF87[2]

Experimental Protocols

Protocol 1: Photocatalytic Radical Cyclization for Dibenzocyclooctadiene Lignan Precursor (Adapted from the synthesis of a Kadsuphilin N precursor[2])

  • To a solution of the carboxylic acid precursor (1.0 equiv) in CH2Cl2 (0.1 M) is added N-Hydroxyphthalimide (NHPI, 1.1 equiv) and N,N'-diisopropylcarbodiimide (DIC, 1.2 equiv).

  • The mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in DMA (0.05 M).

  • To this solution are added Pd(PPh3)2Cl2 (10 mol%), XantPhos (12 mol%), K2CO3 (1.2 equiv), and H2O (1.0 equiv).

  • The reaction mixture is degassed and then irradiated with blue LEDs at room temperature for 8 hours.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash column chromatography to afford the cyclized product.

Protocol 2: Mukaiyama Hydration for the Introduction of a Hydroxyl Group (Adapted from the synthesis of Kadsuphilin N[2])

  • A solution of the olefin precursor (1.0 equiv) and Mn(dpm)3 (5 mol%) in a 1:1 mixture of iPrOH and 1,2-DCE (0.02 M) is cooled to 0 °C.

  • PhSiH3 (5.0 equiv) is added dropwise, and the reaction mixture is stirred under an O2 atmosphere (1 atm) for 4 hours.

  • Triphenylphosphine (PPh3, 1.5 equiv) is added, and the mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.

  • The reaction is quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2.

  • The combined organic layers are dried over Na2SO4, concentrated, and the residue is purified by flash column chromatography to yield the alcohol product.

Visualizations

Generalized_Synthetic_Pathway A Acyclic Precursor B Biaryl Intermediate A->B Intramolecular Biaryl Coupling C Dibenzocyclooctadiene Core B->C Functional Group Interconversion D This compound C->D Late-stage Modifications Troubleshooting_Workflow start Low Yield in a Key Step? is_cyclization Is it the Macrocyclization Step? start->is_cyclization Yes is_coupling Is it the Biaryl Coupling Step? start->is_coupling No check_dilution Check Reaction Concentration (High Dilution) is_cyclization->check_dilution Yes check_catalyst Screen Catalysts and Ligands is_coupling->check_catalyst Yes check_temp Vary Temperature is_coupling->check_temp No optimize Systematically Optimize Reaction Conditions check_dilution->optimize check_catalyst->optimize check_temp->optimize end Improved Yield optimize->end

References

Improving solubility of Kadsuphilin J for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kadsuphilin J. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on improving its solubility for biological assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its potential biological activities?

This compound is a dibenzocyclooctadiene lignan isolated from the roots of Kadsura longipedunculata.[1][2] While specific biological activities for this compound have not been extensively reported in publicly available literature, lignans from Kadsura longipedunculata and the broader class of dibenzocyclooctadiene lignans have demonstrated a range of biological effects, including:

  • Hepatoprotective activity: Some lignans from this plant have shown protective effects against toxin-induced liver cell damage.[3]

  • Anti-inflammatory activity: Lignans are known to modulate key inflammatory pathways.[4][5][6]

  • Anticancer activity: Certain dibenzocyclooctadiene lignans have exhibited cytotoxic effects against various cancer cell lines.[4][7]

  • Antioxidant activity: Many lignans possess antioxidant properties.[8]

Given its structural class, it is plausible that this compound may exhibit similar biological activities. We recommend performing initial screenings to determine its specific effects in your experimental models.

2. I am having trouble dissolving this compound for my in vitro assays. What are the recommended solvents?

This compound, like other lignans, is a lipophilic molecule with limited aqueous solubility. The primary recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO) . A stock solution of up to 10 mM in DMSO has been reported.

For aqueous-based biological assays, it is crucial to minimize the final concentration of DMSO as it can have its own biological effects. A common practice is to prepare a high-concentration stock solution in DMSO and then dilute it serially in the aqueous assay medium.

3. What is the maximum recommended final concentration of DMSO in my cell-based assays?

The tolerance of cell lines to DMSO can vary significantly. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v) , and ideally at or below 0.1% (v/v) , to minimize solvent-induced artifacts. It is highly recommended to perform a vehicle control experiment (treating cells with the highest concentration of DMSO used in your dilutions) to assess its effect on your specific cell line and assay.

4. My compound is precipitating out of solution when I dilute my DMSO stock in my aqueous buffer. How can I prevent this?

Precipitation upon dilution of a DMSO stock in an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting strategies:

  • Use of a Co-solvent: Incorporating a water-miscible organic co-solvent can improve solubility. Ethanol is a common choice. You can try preparing your working solutions in a mixture of your aqueous buffer and ethanol.

  • Employing Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used.

  • Sonication: Brief sonication of your final working solution can help to disperse small aggregates and improve dissolution.

5. Can I use solvents other than DMSO to prepare my initial stock solution?

While DMSO is the most common solvent for initial solubilization, other organic solvents can be used, depending on the downstream application. Lignans, in general, show solubility in the following solvents:

  • Ethanol

  • Methanol

  • Acetone

  • Ethyl acetate

It is important to note that the volatility and potential toxicity of these solvents should be considered for your specific experimental setup. For cell-based assays, DMSO remains the preferred choice for stock solutions due to its miscibility with water and relatively lower volatility.

Data Presentation: Solubility of Lignans

Solvent SystemGeneral Solubility of Dibenzocyclooctadiene LignansRecommendations and Considerations
Water Very Poorly Soluble to InsolubleNot recommended for preparing stock solutions.
Phosphate-Buffered Saline (PBS) Very Poorly Soluble to InsolubleNot recommended for preparing stock solutions.
100% Dimethyl Sulfoxide (DMSO) Generally SolubleRecommended for preparing high-concentration stock solutions (e.g., ≥10 mM).
100% Ethanol Moderately to Highly SolubleCan be used for stock solutions. Higher volatility than DMSO.
Ethanol-Water Mixtures Solubility varies with ethanol concentration. Maximum solubility is often observed in 60-80% ethanol-water mixtures.Useful for preparing working solutions from an ethanol stock. May improve tolerability in some biological systems compared to DMSO.
DMSO-Water Mixtures Solubility decreases significantly with increasing water content.Direct preparation of working solutions in DMSO-water mixtures may lead to precipitation. Serial dilution from a 100% DMSO stock is recommended.
Aqueous Buffers with Surfactants (e.g., Tween® 80) Can significantly improve apparent solubility.The concentration of the surfactant should be optimized and its own biological effects controlled for.
Aqueous Buffers with Cyclodextrins (e.g., HP-β-CD) Can significantly improve solubility through inclusion complex formation.The concentration of the cyclodextrin needs to be optimized.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Materials:

    • This compound stock solution in DMSO

    • Sterile aqueous cell culture medium or buffer

    • Sterile pipette tips and tubes

  • Procedure:

    • Thaw the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the cell culture medium or buffer to achieve the final desired concentrations.

    • When diluting, add the DMSO stock solution to the aqueous medium and immediately vortex or pipette up and down to ensure rapid mixing and minimize precipitation.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound being tested.

    • Use the freshly prepared working solutions for your experiments immediately.

Mandatory Visualizations

Signaling Pathways Potentially Modulated by Dibenzocyclooctadiene Lignans

Lignans have been reported to exert anti-inflammatory and anticancer effects through the modulation of key signaling pathways such as NF-κB and MAPK. The following diagrams illustrate these pathways, which may be relevant to the biological activity of this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation IKK->IkB IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation KadsuphilinJ This compound (Hypothesized) KadsuphilinJ->IKK Inhibition? DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) DNA->Genes Transcription

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress / Growth Factors Receptor Receptor Tyrosine Kinase Stimulus->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation MAPK_nuc MAPK MAPK->MAPK_nuc Translocation KadsuphilinJ This compound (Hypothesized) KadsuphilinJ->MAPKKK Inhibition? TF Transcription Factors (e.g., AP-1) MAPK_nuc->TF Activation Genes Gene Expression (Proliferation, Differentiation) TF->Genes Transcription

References

Kadsuphilin J stability issues and degradation prevention

Author: BenchChem Technical Support Team. Date: November 2025

< < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < <

Disclaimer: Information on "Kadsuphilin J" is not available in the public domain. This technical support guide has been created with a representative novel natural product-derived small molecule to demonstrate the format and provide guidance on common stability and degradation challenges. The data and protocols herein are illustrative examples.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues researchers may encounter when handling this compound.

Q1: My this compound powder has changed color from white to pale yellow after storage. Is it degraded?

A1: A color change often indicates chemical degradation, most commonly due to oxidation or photodegradation. This compound possesses functional groups that are sensitive to light and air. To minimize this, always store the solid compound under an inert atmosphere (argon or nitrogen) at the recommended temperature (-20°C or lower) and protected from light by using amber vials. Re-testing the purity of the material by HPLC is recommended to quantify the extent of degradation.

Q2: I'm observing poor solubility of this compound in aqueous buffers. How can I improve this?

A2: this compound is a lipophilic molecule with low aqueous solubility. To improve solubility, consider the following:

  • Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • pH Adjustment: The solubility of molecules with ionizable groups can be pH-dependent. Assess the pKa of this compound to determine if adjusting the buffer pH can improve solubility.

  • Excipients: For formulation development, solubilizing agents such as cyclodextrins or surfactants may be necessary.

Q3: I see multiple peaks in my HPLC chromatogram after dissolving this compound in a methanol-based mobile phase. Is the compound degrading?

A3: This could indicate degradation. Some complex natural products can be unstable in certain organic solvents. For instance, if this compound has a reactive ester or lactone group, it could be undergoing solvolysis (e.g., methanolysis). It is crucial to assess the stability of the compound in the chosen analytical solvent.[1][2] Try preparing a sample and injecting it immediately, then re-injecting it after several hours to see if the impurity profile changes. If degradation is observed, switch to a more inert solvent like acetonitrile for your diluent and mobile phase.

Q4: How can I prevent hydrolytic degradation of this compound in aqueous solution during my experiments?

A4: Hydrolysis is a common degradation pathway for molecules with ester or amide functionalities, especially at non-neutral pH.[3][4] To mitigate this:

  • pH Control: Conduct a pH stability profile to identify the pH at which this compound is most stable. Formulate your solutions using a buffer at this optimal pH.

  • Temperature: Perform experiments at the lowest practical temperature to slow the rate of hydrolysis.[5]

  • Aprotic Solvents: If the experiment allows, using aprotic solvents can prevent hydrolysis.

  • Lyophilization: For long-term storage, lyophilize the compound from a suitable solvent system to remove water.

Q5: What are the primary drivers of this compound degradation?

A5: The main degradation pathways for complex natural products like this compound are typically hydrolysis, oxidation, and photolysis.[2][6][7] Forced degradation studies are essential to identify the specific vulnerabilities of the molecule.[6][8][9] These studies intentionally stress the compound to understand how it breaks down, which helps in developing stable formulations and appropriate storage conditions.[6]

Stability Data Summary

The following tables present illustrative data from forced degradation studies on this compound. The goal of such studies is typically to achieve 5-20% degradation to ensure that potential degradants can be reliably detected and identified.[8][10]

Table 1: Effect of pH on this compound Stability in Aqueous Solution

pH ConditionTemperatureDuration% DegradationPrimary Degradant
0.1 M HCl (pH 1)60°C24 hours18.5%Hydrolysis Product H-1
Acetate Buffer (pH 4)60°C24 hours4.2%Hydrolysis Product H-1
Purified Water (pH ~6.5)60°C24 hours1.1%Not Applicable
Phosphate Buffer (pH 9)60°C24 hours22.1%Hydrolysis Product H-2
0.1 M NaOH (pH 13)60°C8 hours45.8%Hydrolysis Product H-2

Table 2: Effect of Oxidative and Photolytic Stress on this compound

Stress ConditionSolventDuration% DegradationPrimary Degradant
5% H₂O₂Acetonitrile/Water24 hours15.3%Oxidation Product O-1
Photolytic (ICH Q1B)Solid State7 days8.9%Photodegradant P-1
Photolytic (ICH Q1B)Acetonitrile Solution8 hours12.4%Photodegradant P-1

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation (stress testing) study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.[6][11]

1. Objective: To generate potential degradation products of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

2. Materials:

  • This compound reference standard

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV or PDA detector

3. Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature. Withdraw samples at 1, 4, and 8 hours. Neutralize with 1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 5% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Expose solid this compound powder to 80°C in a calibrated oven for 48 hours. Also, reflux a solution of this compound in purified water for 24 hours.

  • Photostability: Expose solid this compound and a solution (100 µg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

4. Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. The method must be able to separate the intact this compound from all generated degradation products.[1][12]

Protocol 2: HPLC-Based Stability-Indicating Method

This protocol describes a reversed-phase HPLC method for quantifying this compound in the presence of its degradation products.[13]

1. Objective: To accurately measure the concentration of this compound and its impurities over time.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare standards and samples in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that degradant peaks from the forced degradation study do not co-elute with the main this compound peak.

Visualizations

Hypothetical Degradation Pathway of this compound

The following diagram illustrates potential degradation pathways for this compound, showing how the parent molecule can be transformed into different products under hydrolytic and oxidative stress.

G cluster_main This compound Degradation This compound This compound Hydrolysis Product H-1 Hydrolysis Product H-1 This compound->Hydrolysis Product H-1 Acidic Hydrolysis Hydrolysis Product H-2 Hydrolysis Product H-2 This compound->Hydrolysis Product H-2 Basic Hydrolysis Oxidation Product O-1 Oxidation Product O-1 This compound->Oxidation Product O-1 Oxidation (e.g., H2O2)

Caption: Hypothetical degradation pathways for this compound.

Experimental Workflow for a Stability Study

This workflow outlines the key steps involved in assessing the stability of this compound, from sample preparation to data analysis.

G cluster_workflow Stability Study Workflow start Prepare this compound Stock Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) start->stress sample Sample at Time Points stress->sample analyze HPLC Analysis sample->analyze data Data Processing & Quantification analyze->data report Generate Stability Report data->report

Caption: Experimental workflow for a this compound stability study.

Troubleshooting Logic for Unexpected HPLC Peaks

This diagram provides a logical decision-making process for troubleshooting the appearance of unexpected peaks during the analysis of this compound.

G cluster_troubleshooting Troubleshooting Unexpected Peaks start Unexpected Peak Observed in HPLC check1 Is the peak present in the blank injection? start->check1 res1_yes Source is mobile phase or system contamination. check1->res1_yes Yes res1_no Peak is sample-related. check1->res1_no No check2 Does peak size increase with sample age? res1_no->check2 res2_yes Compound is degrading in sample diluent. check2->res2_yes Yes res2_no Peak is a stable impurity from the original material. check2->res2_no No

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Navigating the Complexities of Kadsuphilin J NMR: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of complex natural products like Kadsuphilin J, a lignan isolated from the roots of Kadsura longipedunculata, presents a significant challenge in NMR spectroscopy due to inherent signal overlap. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during NMR analysis of this compound and related complex molecules. The following sections offer detailed experimental protocols and data presentation to facilitate unambiguous signal assignment and structure verification.

Frequently Asked Questions (FAQs)

Q1: My 1D ¹H NMR spectrum of a sample containing this compound shows a broad, unresolved hump in the aromatic and aliphatic regions. How can I begin to resolve these signals?

A1: This is a classic case of severe signal overlap, which is common in complex molecules like lignans. The first step is to move from 1D to 2D NMR experiments. A ¹H-¹³C HSQC experiment is an excellent starting point as it disperses the proton signals over the much wider carbon chemical shift range, often resolving many overlapping proton resonances.[1]

Q2: I've run a ¹H-¹H COSY spectrum, but the cross-peaks in the crowded regions are difficult to interpret. What should I do next?

A2: When COSY spectra are insufficient due to high signal density, a ¹H-¹H TOCSY experiment is recommended. TOCSY reveals correlations between all protons within a spin system, not just direct neighbors.[1] This can help to identify complete spin systems belonging to individual structural fragments of this compound, even if some signals are overlapped.

Q3: Even with 2D spectra, I am struggling to connect different structural fragments of the molecule. Which experiment can help me piece together the puzzle?

A3: The ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for this purpose. It shows correlations between protons and carbons over two to three bonds, allowing you to connect the individual spin systems and build the carbon skeleton of the molecule.[1]

Q4: Are there any simple experimental adjustments I can make to try and resolve overlapping signals without resorting to more complex experiments?

A4: Yes, several simple adjustments can sometimes resolve minor signal overlap:

  • Change the solvent: Altering the solvent (e.g., from CDCl₃ to benzene-d₆ or methanol-d₄) can induce small changes in chemical shifts that may be sufficient to separate overlapping peaks.

  • Vary the temperature: Acquiring spectra at different temperatures can also alter chemical shifts and may resolve overlapping signals, especially if conformational exchange is a contributing factor.

Troubleshooting Guides

Problem 1: Significant Overlap in the Methylene and Methine Region of the ¹H NMR Spectrum

Symptoms: A dense cluster of signals in the aliphatic region of the ¹H NMR spectrum, making it impossible to determine multiplicities and extract coupling constants for individual protons.

Solutions:

  • Higher Magnetic Field: If available, acquiring the spectrum on a higher field spectrometer (e.g., 800 MHz vs. 500 MHz) will increase chemical shift dispersion and can help to resolve some of the overlap.[1]

  • ¹H-¹³C HSQC: This is the most effective way to resolve overlapping proton signals by spreading them out according to the chemical shifts of their attached carbons.[1]

  • ¹³C DEPT-135: A DEPT-135 experiment will distinguish between CH, CH₂, and CH₃ groups, which can help to deconvolute the overlapped region.

Problem 2: Ambiguous Correlations in 2D Spectra Due to Overlap

Symptoms: Cross-peaks in COSY, TOCSY, or HMBC spectra are too close to each other or overlap, leading to uncertainty in assigning correlations.

Solutions:

  • 3D NMR Spectroscopy: For extremely complex cases, 3D NMR experiments like HSQC-TOCSY or NOESY-HSQC can provide an additional dimension of resolution, which is invaluable for separating overlapping signals in 2D spectra.[1]

  • Non-Uniform Sampling (NUS): NUS is a data acquisition technique that allows for higher resolution in the indirect dimensions of 2D and 3D experiments without a prohibitive increase in experiment time. This can significantly improve the separation of cross-peaks.

Experimental Protocols

Key 2D NMR Experiments for Structure Elucidation
Experiment Purpose Typical Acquisition Parameters Processing Notes
¹H-¹³C HSQC Correlate protons to their directly attached carbons.d1 = 1-2 s, td(F2) = 2K, td(F1) = 256-512, ns = 2-8, cnst2 (¹JCH) = 145 HzSine-bell or squared sine-bell window function in both dimensions.
¹H-¹H COSY Identify scalar-coupled protons (2-3 bonds).d1 = 1-2 s, td(F2) = 2K, td(F1) = 512, ns = 2-4Sine-bell or squared sine-bell window function in both dimensions.
¹H-¹H TOCSY Correlate all protons within a spin system.d1 = 1-2 s, td(F2) = 2K, td(F1) = 256-512, ns = 2-8, mixing time = 60-100 msSine-bell or squared sine-bell window function in both dimensions.
¹H-¹³C HMBC Correlate protons to carbons over multiple bonds (2-4 bonds).d1 = 1-2 s, td(F2) = 2K, td(F1) = 512, ns = 8-16, cnst13 (ⁿJCH) = 8 HzSine-bell or squared sine-bell window function in both dimensions.

Visualizing Troubleshooting Workflows

A logical approach to troubleshooting NMR signal overlap is essential. The following diagrams illustrate decision-making pathways for resolving common issues.

Troubleshooting_Workflow start Start: Overlapping Signals in 1D NMR is_minor_overlap Is the overlap minor? start->is_minor_overlap change_params Change Solvent or Temperature is_minor_overlap->change_params Yes run_2d Acquire 2D NMR (HSQC, COSY) is_minor_overlap->run_2d No is_resolved Resolved? change_params->is_resolved is_resolved->run_2d No end_resolved End: Structure Elucidated is_resolved->end_resolved Yes is_2d_sufficient 2D Spectra Sufficient? run_2d->is_2d_sufficient advanced_2d Acquire Advanced 2D (TOCSY, HMBC) is_2d_sufficient->advanced_2d No is_2d_sufficient->end_resolved Yes is_advanced_resolved Resolved? advanced_2d->is_advanced_resolved run_3d Consider 3D NMR (HSQC-TOCSY) is_advanced_resolved->run_3d No is_advanced_resolved->end_resolved Yes end_unresolved Further Consultation Needed run_3d->end_unresolved

Caption: Decision tree for selecting appropriate NMR experiments to resolve signal overlap.

Experimental_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Elucidation proton_nmr ¹H NMR carbon_nmr ¹³C NMR & DEPT proton_nmr->carbon_nmr hsqc ¹H-¹³C HSQC carbon_nmr->hsqc cosy ¹H-¹H COSY hsqc->cosy tocsy ¹H-¹H TOCSY cosy->tocsy hmbc ¹H-¹³C HMBC tocsy->hmbc fragment_assembly Assemble Fragments hmbc->fragment_assembly stereochemistry Determine Stereochemistry (NOESY/ROESY) fragment_assembly->stereochemistry

References

Technical Support Center: Kadsuphilin J Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to Kadsuphilin J in cell-based assays. This resource provides guidance for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results when evaluating the effects of this compound on cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my cell viability assay?

A1: this compound is a novel triterpenoid saponin with a deep reddish-brown color in solution. Its chemical properties can lead to interference in common colorimetric and fluorometric cell viability assays. The primary reasons for interference are:

  • Optical Interference: The inherent color of this compound can absorb light in the same wavelength range as the assay readout, leading to artificially high or low absorbance readings.[1]

  • Reducing Potential: As a natural product, this compound may have reducing properties that can directly react with tetrazolium salts (e.g., MTT, XTT, WST-1), converting them to their colored formazan product non-enzymatically. This leads to a false-positive signal of cell viability.

  • Biological Effects: this compound is a potent inhibitor of the PI3K/Akt signaling pathway, which can induce apoptosis and affect overall metabolic activity. These biological effects can be difficult to distinguish from direct assay interference.

Q2: I'm observing higher than expected cell viability in my MTT assay when treating with this compound. What could be the cause?

A2: This is a common issue. The most likely cause is direct reduction of the MTT tetrazolium salt by this compound, or spectral interference from the compound itself.[2][3] To confirm this, you should run a control experiment with this compound in cell-free media. If you observe a color change or a significant absorbance reading in the absence of cells, this indicates direct interference.

Q3: My LDH assay results are showing increased cytotoxicity with this compound, but this contradicts my other viability data. Why might this be happening?

A3: While LDH assays are generally less prone to colorimetric interference than tetrazolium-based assays, some compounds can still interfere.[4] this compound might be directly inhibiting the LDH enzyme activity or interfering with the coupled enzymatic reaction used to detect LDH.[4] It is also possible that at high concentrations, this compound is causing membrane disruption, leading to LDH release that is not indicative of apoptosis.[1][5]

Q4: Can I use a different viability assay to avoid interference from this compound?

A4: Yes, switching to an assay with a different detection method is a good strategy. An ATP-based luminescence assay, which measures the ATP present in viable cells, is often a reliable alternative as it is less susceptible to colorimetric and redox interference.[6] Alternatively, a cell counting method using trypan blue exclusion or a fluorescent live/dead stain can provide a more direct measure of cell viability.[7]

Q5: How can I modify my current assay protocol to minimize interference from this compound?

A5: Several protocol modifications can help. For tetrazolium-based assays, you can wash the cells with PBS after the treatment incubation and before adding the assay reagent to remove any residual this compound. For all assays, it is crucial to include proper controls, such as "compound only" wells (no cells) to measure background absorbance or reactivity.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Tetrazolium-Based Assays (MTT, XTT, WST-1)

Symptoms:

  • Higher than expected absorbance values in treated wells.

  • High background absorbance in "compound only" control wells.

  • Poor dose-response curve.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Direct reduction of tetrazolium salt 1. Set up a "compound only" control by adding this compound to cell-free media and the assay reagent.[2] 2. If absorbance is high, this compound is directly reducing the tetrazolium salt. 3. Solution: Wash cells with PBS after treatment and before adding the assay reagent. If interference persists, switch to a non-tetrazolium-based assay.
Spectral interference 1. Measure the absorbance spectrum of this compound in your assay medium. 2. If there is significant overlap with the assay's measurement wavelength, this will cause interference.[1] 3. Solution: Subtract the absorbance of the "compound only" control from your experimental wells. If the interference is very high, consider an alternative assay.
Incomplete formazan solubilization (MTT assay) 1. Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking.[8] 2. Check that your solubilization buffer is appropriate for your cell type and density.[8]
Issue 2: Discrepancies Between LDH Assay and Other Viability Assays

Symptoms:

  • LDH assay shows high cytotoxicity, while other assays (e.g., MTT, ATP-based) suggest higher viability.

  • Non-linear dose-response in the LDH assay.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Direct inhibition of LDH enzyme 1. Perform an LDH activity assay with purified LDH enzyme in the presence and absence of this compound. 2. A decrease in LDH activity in the presence of the compound indicates direct inhibition.[4] 3. Solution: Use a different cytotoxicity assay, such as a live/dead fluorescent stain.
Interference with coupled enzymatic reaction 1. The LDH assay uses a coupled reaction to produce a colored product. This compound may interfere with this secondary reaction.[4] 2. Solution: Consult the assay kit manufacturer for known interfering compounds. Consider an alternative cytotoxicity endpoint.
Bacterial contamination 1. Some bacteria can produce proteases or alter the pH of the culture medium, which can interfere with the LDH assay.[9][10][11] 2. Solution: Regularly test cell cultures for mycoplasma and other bacterial contamination.

Experimental Protocols

Protocol 1: Control Experiment for Tetrazolium Assay Interference

This protocol is designed to determine if this compound directly reduces the tetrazolium salt or interferes with the absorbance reading.

Materials:

  • 96-well plate

  • Cell culture medium (without phenol red is recommended)

  • This compound stock solution

  • MTT, XTT, or WST-1 reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in cell culture medium at the same concentrations used in your cell-based experiments.

  • Add 100 µL of each concentration to triplicate wells of a 96-well plate. Include a "medium only" control.

  • Add the appropriate volume of your tetrazolium reagent to each well (e.g., 10 µL of WST-1).[12]

  • Incubate the plate for the same duration as your cell-based assay (e.g., 1-4 hours) at 37°C.[6]

  • If using MTT, add 100 µL of solubilization solution and mix thoroughly.[6]

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT).[13]

Data Analysis: Subtract the absorbance of the "medium only" control from all other readings. If the resulting absorbance values are significant and concentration-dependent, this confirms interference.

Protocol 2: ATP-Based Cell Viability Assay

This assay is a good alternative to tetrazolium-based assays as it is less prone to interference from colored or reducing compounds.

Materials:

  • White, opaque 96-well plates

  • Cells and culture medium

  • This compound

  • ATP-based viability assay kit (e.g., CellTiter-Glo®)

Procedure:

  • Seed cells in a white, opaque 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound and incubate for the desired duration.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[6]

  • Add the ATP assay reagent to each well in a volume equal to the culture medium volume.[6]

  • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation KadsuphilinJ This compound KadsuphilinJ->PI3K Inhibition Assay_Interference_Workflow start Start: Inconsistent Viability Data check_controls Run Compound-Only (Cell-Free) Control start->check_controls interference Interference Detected? check_controls->interference no_interference No Interference interference->no_interference No wash_step Add Wash Step to Existing Assay Protocol interference->wash_step Yes optimize Optimize Assay Conditions (Cell Density, Incubation Time) no_interference->optimize retest Retest with Wash Step wash_step->retest resolved Issue Resolved? retest->resolved alternative_assay Switch to Alternative Assay (e.g., ATP-based, Cell Counting) resolved->alternative_assay No end_resolved End: Problem Solved resolved->end_resolved Yes end_alternative End: Use Alternative Assay alternative_assay->end_alternative optimize->end_resolved

References

Technical Support Center: Mitigating Off-Target Effects of Kadsuphilin J

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kadsuphilin J. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating the off-target effects of this compound, a potent kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound and why are they a concern?

A1: this compound is designed to potently inhibit its primary target, Kinase A. However, like many kinase inhibitors, it can interact with other kinases due to the conserved nature of the ATP-binding pocket.[1][2] This can lead to unintended biological consequences, inaccurate experimental results, and potential toxicity. Documented off-target effects of this compound include the inhibition of Kinase X and Kinase Y, which have been associated with cellular stress and apoptosis in certain models.

Q2: How can I determine if an observed cellular phenotype is due to an on-target or off-target effect of this compound?

A2: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Key validation strategies include:

  • Using a Structurally Distinct Inhibitor: Treat cells with a different inhibitor that targets Kinase A but has a distinct chemical structure. If this second inhibitor reproduces the same phenotype, it is more likely an on-target effect.[3]

  • Dose-Response Analysis: A clear, dose-dependent phenotype that correlates with the IC50 of this compound for Kinase A suggests an on-target effect.[3]

Q3: What methods are available to identify unknown off-targets of this compound?

A3: Several powerful techniques can be used for unbiased, proteome-wide identification of off-targets.[6] These include:

  • Kinome Profiling: Techniques like KiNativ, KINOMEscan™, or Kinobeads can assess the interaction of this compound with hundreds of kinases simultaneously.[7][8][9]

  • Chemical Proteomics: Methods such as Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify proteins that are stabilized by this compound binding in intact cells.[6][10]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, question-based guides to address specific experimental challenges related to this compound's off-target effects.

Guide 1: Systematic Identification of Off-Target Interactions

Question: My experiment is yielding ambiguous results. How can I get a comprehensive profile of this compound's kinase targets and off-targets in my cell line?

Answer: A kinome-wide profiling experiment is the gold standard for systematically identifying inhibitor targets. The Kinobeads pull-down assay combined with quantitative mass spectrometry is a robust method for this purpose.[7] This approach assesses which kinases are "protected" from binding to immobilized, broad-spectrum kinase inhibitors by pre-incubation with this compound.

Workflow for Off-Target Identification

G cluster_0 Cell Culture & Lysis cluster_1 Competitive Binding cluster_2 Analysis A 1. Culture Cells to desired density B 2. Harvest and Lyse to release native kinome A->B C 3. Incubate Lysate with This compound (or DMSO) B->C D 4. Add Kinobeads (immobilized inhibitors) C->D E 5. Elute & Digest bound kinases D->E F 6. Analyze Peptides by LC-MS/MS E->F G 7. Quantify & Identify protected kinases F->G H Primary Target: Kinase A Off-Target: Kinase X Off-Target: Kinase Y G->H Result: On- and Off-Target List

Caption: Workflow for identifying this compound off-targets using Kinobeads.

Table 1: Hypothetical Kinome Profiling Data for this compound (1 µM)

Kinase TargetGene Symbol% Inhibition (Relative to DMSO)Classification
Kinase AKINA99.5%On-Target
Kinase XKINX85.2%Primary Off-Target
Kinase YKINY76.8%Primary Off-Target
Kinase BKINB45.1%Secondary Off-Target
Kinase CKINC20.3%Weak Off-Target
Guide 2: Validating a Phenotype-Driving Off-Target

Question: My kinome scan identified Kinase X as a major off-target, and I suspect it's causing the cytotoxicity I observe. How can I confirm this?

Logic of an siRNA Rescue Experiment

G cluster_0 Control Condition cluster_1 Rescue Condition A This compound B Inhibits Kinase X (Off-Target) A->B C Cytotoxicity B->C D siRNA against Kinase X E Kinase X Protein is depleted D->E F This compound has no target E->F G Cell Survival F->G A_clone This compound A_clone->F

Caption: Logic diagram for validating an off-target using siRNA knockdown.

Protocol: siRNA Rescue Experiment

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in 24-well plates at a density that will result in 50-60% confluency at the time of transfection.

  • siRNA Transfection:

    • Prepare two sets of wells: one for a non-targeting control siRNA and one for an siRNA targeting Kinase X.

    • Dilute siRNA in serum-free media. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.

    • Combine the diluted siRNA and transfection reagent, incubate for 15 minutes at room temperature, and add the complexes to the cells.

  • Incubation: Incubate cells for 48 hours to allow for sufficient knockdown of Kinase X.

  • This compound Treatment:

    • After 48 hours, treat half of the control wells and half of the Kinase X knockdown wells with this compound at a cytotoxic concentration (e.g., 5x the EC50 for cytotoxicity).

    • Treat the remaining wells with a vehicle control (DMSO).

  • Viability Assay: After another 24-48 hours, assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.

  • Analysis: Compare the viability of cells treated with this compound in the control siRNA group versus the Kinase X siRNA group. A significant increase in viability in the Kinase X knockdown group indicates a successful rescue.

Guide 3: Improving Selectivity Through Medicinal Chemistry

Question: I have confirmed that off-target activity is limiting the utility of this compound. How can I develop a more selective analog?

Answer: Improving selectivity requires a medicinal chemistry approach guided by Structure-Activity Relationship (SAR) studies.[12][13] The goal is to design new analogs of this compound that retain high affinity for Kinase A while reducing affinity for off-targets like Kinase X. This often involves exploiting subtle differences in the amino acid residues of the respective ATP-binding pockets.[1][2]

Strategies for Enhancing Selectivity:

  • Exploit Gatekeeper Residue Differences: If Kinase A has a small gatekeeper residue (e.g., glycine, alanine) and Kinase X has a large one (e.g., methionine, phenylalanine), adding a bulky chemical group to this compound can create a steric clash that prevents it from binding to Kinase X.[1]

  • Target Non-Conserved Cysteines: If Kinase A possesses a non-conserved cysteine residue near the binding site, an analog can be designed to form a covalent bond with this cysteine, dramatically increasing both potency and selectivity.[2]

  • Structure-Based Design: Use computational docking and molecular modeling to predict how modifications to this compound will alter its binding to both on- and off-targets.[10]

Table 2: Comparative Potency of Hypothetical this compound Analogs

CompoundModificationIC50 Kinase A (nM)IC50 Kinase X (nM)Selectivity Ratio (Kinase X / Kinase A)
This compound Parent Scaffold10505
Analog KJ-02 Added methyl group1230025
Analog KJ-05 Added bulky phenyl group15> 5,000> 333
Analog KJ-09 Added acrylamide (covalent)2> 10,000> 5,000
Guide 4: Mitigating Off-Target Effects Through Dosing Strategy

Question: I cannot chemically modify this compound. Are there experimental approaches to find a dose that maximizes on-target effects while minimizing off-target toxicity?

Answer: Yes, by carefully performing dose-response studies, you can identify a "therapeutic window"—a concentration range where the on-target effect is significant but the off-target effect is minimal.[14][15] This is particularly useful when the on-target is more potently inhibited than the off-target.

Concept of the Therapeutic Window

G Determining the Therapeutic Window cluster_curves cluster_window Therapeutic Window conc_label This compound Concentration [Log M] effect_label % Effect A1 A1 A2 A2 A1->A2 A3 A3 A2->A3 A4 A4 A3->A4 A5 A5 A4->A5 B1 B1 B2 B2 B1->B2 B3 B3 B2->B3 B4 B4 B3->B4 B5 B5 B4->B5 off_target Off-Target Toxicity off_target->B4 on_target on_target on_target->A4

Caption: The therapeutic window is the dose range where efficacy is high and toxicity is low.

Protocol: Dose-Response Curve for On- and Off-Target Effects

  • Assay Setup:

    • On-Target Assay: Use an assay that measures the direct activity of Kinase A or a downstream substrate. This could be a Western blot for a phospho-protein or a cell-based reporter assay.[16][17]

    • Off-Target Assay: Use an assay that measures the phenotype linked to Kinase X inhibition (e.g., a cytotoxicity or apoptosis assay).

  • Dose Range: Prepare a 10-point serial dilution of this compound, spanning a wide concentration range (e.g., from 1 nM to 10 µM). Include a vehicle-only control.

  • Cell Treatment: Treat cells with the different concentrations of this compound for a predetermined amount of time (e.g., 24 hours).

  • Data Collection: Perform both the on-target and off-target assays on the treated cells.

  • Data Analysis:

    • Plot the results for both assays on a semi-log graph with concentration on the x-axis and percent effect on the y-axis.

    • Calculate the EC50 (for on-target effect) and the CC50 (for cytotoxic/off-target effect).

    • The optimal concentration for your experiments will be at or slightly above the EC50 for the on-target effect, but well below the CC50 for the off-target effect.

References

Technical Support Center: Dosage Optimization for Novel Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific compound named "Kadsuphilin J" is not publicly available. This guide provides a general framework and best practices for dosage optimization of a novel investigational compound, hereafter referred to as "Compound X," in animal models, based on established principles of pharmacology and toxicology.

Frequently Asked Questions (FAQs)

Q1: How do I determine the starting dose for Compound X in my first animal study?

A1: Selecting a starting dose for a novel compound requires a multi-faceted approach. Initially, in vitro data on cytotoxicity (e.g., IC50 in relevant cell lines) can provide a preliminary indication of the compound's potency. This data can be used in conjunction with allometric scaling from in vitro to in vivo models, although this is a predictive method and should be approached with caution. A common starting point for acute toxicity studies is a dose escalation design, beginning with a low dose (e.g., 1-10 mg/kg) and observing for any adverse effects before escalating the dose in subsequent cohorts.[1][2] It is also crucial to conduct a thorough literature review of compounds with similar structures or mechanisms of action to inform your starting dose range.

Q2: What are the key factors to consider when optimizing the dosage of Compound X?

A2: Dosage optimization is influenced by a variety of factors including the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the animal species and strain being used, the disease model, and the intended therapeutic window.[3][4] Key considerations include:

  • Pharmacokinetics (PK): How the animal's body affects the drug, including its absorption, distribution, metabolism, and excretion (ADME). A compound with a short half-life may require more frequent dosing.[3][5]

  • Pharmacodynamics (PD): How the drug affects the animal's body. Understanding the relationship between drug concentration and its biological effect is crucial.

  • Toxicity: Identifying the maximum tolerated dose (MTD) and any dose-limiting toxicities is a primary goal of initial studies.[1][6][7]

  • Efficacy: Determining the minimum effective dose (MED) in a relevant disease model.

  • Therapeutic Index: The ratio between the toxic and therapeutic doses. A wider therapeutic index is generally desirable.

Q3: What are the common signs of toxicity I should monitor for in my animal models?

A3: Clinical signs of toxicity can vary depending on the compound's mechanism of action and the animal species. Common signs to monitor for include:[1]

  • Changes in body weight (a sensitive indicator of general health)

  • Alterations in food and water consumption

  • Behavioral changes (e.g., lethargy, hyperactivity, stereotypical behaviors)

  • Changes in posture or gait

  • Variations in body temperature

  • Gastrointestinal disturbances (e.g., diarrhea, constipation)

  • Changes in the appearance of fur, skin, or eyes

Systematic observation and scoring of these signs are critical in toxicology studies.[6]

Troubleshooting Guide

Q1: My initial doses of Compound X resulted in high mortality in the animal cohort. What should I do?

A1: High mortality indicates that the starting doses were too high. The immediate step is to halt the experiment and re-evaluate the starting dose.

  • Dose Reduction: Reduce the starting dose significantly, for example, by a factor of 10, for the next cohort.

  • Review Preliminary Data: Re-examine any in vitro cytotoxicity data or information on similar compounds that informed your initial dose selection.

  • Staggered Dosing: In your next study, consider a staggered dosing approach where a single animal receives the dose first, and after a sufficient observation period with no severe adverse events, the rest of the cohort is dosed.

  • Route of Administration: Consider if the route of administration (e.g., intravenous vs. oral) could be contributing to acute toxicity and if an alternative route should be explored.

Q2: I am not observing any therapeutic effect of Compound X in my disease model, even at what I believe to be high doses. What could be the issue?

A2: A lack of efficacy can stem from several factors:

  • Insufficient Exposure: The compound may have poor bioavailability or be rapidly metabolized and cleared, resulting in plasma concentrations that are too low to be effective.[5] A pharmacokinetic study is essential to determine the drug's exposure (AUC) and peak concentration (Cmax) at the administered doses.[8][9]

  • Target Engagement: The compound may not be reaching its intended biological target in sufficient concentrations.

  • Inappropriate Animal Model: The chosen animal model may not accurately recapitulate the human disease state you are trying to model.

  • Formulation Issues: The compound may not be adequately soluble or stable in the vehicle used for administration, leading to poor absorption.[10]

Q3: I am seeing significant variability in the responses of individual animals to the same dose of Compound X. How can I address this?

A3: High inter-individual variability can confound the interpretation of results.

  • Animal Homogeneity: Ensure that the animals used are of a similar age, weight, and genetic background.

  • Controlled Environment: Maintain a consistent environment (e.g., light-dark cycle, temperature, humidity) and diet, as these can influence drug metabolism.

  • Dosing Technique: Verify that the dosing technique is consistent and accurate for all animals. For oral gavage, for instance, ensure proper placement to avoid variability in absorption.

  • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual outliers.

Data Presentation

Table 1: Example Summary of a Dose-Range Finding Study for Compound X

Dose Group (mg/kg)Number of AnimalsRoute of AdministrationKey ObservationsBody Weight Change (%)Mortality
Vehicle Control5OralNo observable adverse effects+5.20/5
105OralNo observable adverse effects+4.80/5
305OralMild lethargy observed 1-2 hours post-dose+2.10/5
1005OralSignificant lethargy, piloerection-3.51/5
3005OralSevere lethargy, ataxia, hunched posture-10.23/5

Table 2: Example Pharmacokinetic Parameters of Compound X in Rats

ParameterIntravenous (2 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL) 1500350
Tmax (h) 0.11.5
AUC (0-t) (ng*h/mL) 32002400
Half-life (t1/2) (h) 2.53.0
Bioavailability (%) N/A75

Experimental Protocols

Protocol 1: Acute Dose-Range Finding (Dose Escalation) Study in Rodents

  • Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), typically 8-10 weeks old.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Group Allocation: Assign animals to dose groups (e.g., vehicle control, low, mid, and high dose) with a sufficient number of animals per group (typically 3-5 of each sex).

  • Formulation: Prepare Compound X in a suitable vehicle (e.g., saline, corn oil).

  • Administration: Administer a single dose of Compound X or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Clinical Observations: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours post-dose) and then daily for 14 days.[1]

  • Body Weight: Record body weight prior to dosing and at least twice weekly for the duration of the study.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any organ abnormalities.

  • Data Analysis: Analyze the data to determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.

Protocol 2: Basic Pharmacokinetic Study in Rodents

  • Animal Model: Use cannulated rodents (e.g., jugular vein cannulated rats) to facilitate serial blood sampling.

  • Group Allocation: Assign animals to either an intravenous (IV) or oral (PO) dose group.

  • Administration:

    • IV Group: Administer a single bolus dose of Compound X via the cannula.

    • PO Group: Administer a single dose of Compound X via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose).[11]

  • Plasma Preparation: Process blood samples to obtain plasma and store frozen until analysis.

  • Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated analytical method (e.g., LC-MS/MS).[9]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.[8]

Visualizations

experimental_workflow in_vitro In Vitro Studies (Potency, Cytotoxicity) dose_range Acute Dose-Range Finding (Determine MTD) in_vitro->dose_range Inform Starting Dose lit_review Literature Review (Similar Compounds) lit_review->dose_range formulation Formulation Development formulation->dose_range pk_study Pharmacokinetic (PK) Study (ADME, Bioavailability) dose_range->pk_study Select Doses efficacy_model Efficacy Study in Disease Model dose_range->efficacy_model Set Dose Ceiling pk_study->efficacy_model Inform Dosing Schedule dose_opt Optimized Dose Regimen efficacy_model->dose_opt

Caption: Experimental workflow for dosage optimization.

signaling_pathway compound_x Compound X receptor Cell Surface Receptor compound_x->receptor Antagonist jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT stat->stat_p nucleus Nucleus stat_p->nucleus Translocates gene_exp Gene Expression (e.g., Inflammatory Cytokines) nucleus->gene_exp Regulates

Caption: Hypothetical signaling pathway for Compound X.

References

Technical Support Center: Synthesis of Kadsuphilin J and Related Lignans

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, a detailed, step-by-step total synthesis for Kadsuphilin J has not been publicly documented. However, significant research has been published on the synthesis of structurally related compounds, such as Kadsuphilin N. This technical support guide leverages the insights from the synthesis of these analogues to address potential challenges and provide troubleshooting guidance that is likely applicable to the synthesis of this compound. The following information is primarily based on the synthetic strategies developed for Kadsuphilin N and should be adapted and optimized for the specific target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of complex lignans like this compound?

A1: Scaling up the synthesis of structurally complex natural products like this compound presents several significant challenges:

  • Reagent and Catalyst Cost and Availability: Reagents and catalysts that are feasible for small-scale laboratory synthesis may become prohibitively expensive or difficult to source in the larger quantities required for scale-up.[1]

  • Reaction Control and Safety: Exothermic reactions that are easily managed on a small scale can become hazardous on a larger scale, requiring careful thermal management and potentially different reagent addition strategies.[2]

  • Purification and Isolation: Chromatographic purification methods that are effective at the milligram or gram scale are often not practical for kilogram-scale production. Alternative purification techniques like crystallization or trituration may need to be developed.

  • Reproducibility: Reactions that work well on a small scale may not translate directly to a larger scale, leading to issues with yield and purity.[1][3] This can be due to factors such as mixing efficiency, heat transfer, and the effect of trace impurities.

  • Stereocontrol: Maintaining high levels of stereoselectivity can be more challenging on a larger scale, potentially requiring re-optimization of reaction conditions.

Q2: I am having trouble with the solubility of my starting materials. What can I do?

A2: Solubility issues are common when working with complex organic molecules. Here are a few troubleshooting steps:

  • Solvent Screening: Experiment with a range of solvents or solvent mixtures. A combination of polar and non-polar solvents can sometimes improve solubility.

  • Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of your starting materials. However, be mindful of the thermal stability of your compounds.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and improve dissolution.

  • Use of Co-solvents: In some cases, a small amount of a co-solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can significantly improve solubility.

Q3: How can I monitor the progress of the reaction effectively?

A3: Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts. Common techniques include:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitatively monitoring the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides more quantitative data and can be used to track the concentration of reactants and products over time. Developing a stability-indicating HPLC method is crucial for identifying degradation products.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the molecular weights of intermediates and products, helping to confirm the progress of the reaction.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low yield in the key cyclization step. 1. Inefficient radical generation or propagation. 2. Competing side reactions or degradation of starting material. 3. Suboptimal concentration of reactants.1. Ensure all reagents are pure and dry. Optimize the concentration of the radical initiator. 2. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Consider using radical trapping agents in control experiments to understand side reactions.[5] 3. Conduct a concentration study to find the optimal dilution for the reaction.
Formation of multiple, difficult-to-separate byproducts. 1. Lack of regioselectivity or stereoselectivity in the reaction. 2. Decomposition of the product under the reaction or workup conditions.1. Re-evaluate the catalyst, ligand, and solvent system. Temperature can also have a significant impact on selectivity. 2. Analyze the byproducts to understand the decomposition pathways. Adjust the workup procedure to be milder (e.g., lower temperature, use of buffered solutions).
Incomplete reaction even after extended reaction times. 1. Deactivation of the catalyst. 2. Insufficient reagent stoichiometry. 3. Presence of inhibitors in the starting materials or solvents.1. Add a fresh portion of the catalyst. Ensure the reaction is performed under conditions that do not degrade the catalyst. 2. Re-check the stoichiometry of all reagents and add more of the limiting reagent if necessary. 3. Purify all starting materials and solvents before use.
Difficulty in removing the metal catalyst after the reaction. 1. Strong coordination of the catalyst to the product. 2. Precipitation of the catalyst in an unfilterable form.1. Use a metal scavenger resin to remove the residual catalyst. 2. Filter the reaction mixture through a pad of Celite or silica gel. Sometimes, washing with a specific aqueous solution (e.g., ammonium chloride) can help precipitate the metal salts for easier removal.

Experimental Protocols

The following protocols are based on the synthesis of Kadsuphilin N and are provided as a representative example.

Protocol 1: Radical Spirocyclization

This protocol describes a key step in the synthesis of the spirocyclic core.

Materials:

  • Biaryl precursor

  • N-Hydroxyphthalimide (NHPI) ester derivative of the biaryl precursor

  • Palladium(II) chloride bis(triphenylphosphine) (Pd(PPh₃)₂Cl₂)

  • XantPhos

  • Potassium carbonate (K₂CO₃)

  • Water (H₂O)

  • N,N-Dimethylacetamide (DMA)

  • Blue LEDs

Procedure:

  • In a reaction vessel, dissolve the NHPI ester of the biaryl precursor in DMA.

  • Add Pd(PPh₃)₂Cl₂ (10 mol%), XantPhos (12 mol%), and K₂CO₃ (1.2 equiv.).

  • Add H₂O (1.0 equiv.) to the reaction mixture.

  • Irradiate the mixture with blue LEDs at room temperature for 8 hours.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel to yield the spirocyclic product.

Protocol 2: Olefin Hydration

This protocol outlines the hydration of an olefin using Mukaiyama's conditions.

Materials:

  • Spirocyclic olefin

  • Oxygen (O₂)

  • Tris(dipivaloylmethanato)manganese(III) (Mn(dpm)₃)

  • Phenylsilane (PhSiH₃)

  • Isopropanol (ⁱPrOH)

  • 1,2-Dichloroethane (1,2-DCE)

  • Triphenylphosphine (PPh₃)

Procedure:

  • Dissolve the spirocyclic olefin in a 1:1 mixture of ⁱPrOH and 1,2-DCE.

  • Cool the solution to 0 °C.

  • Bubble O₂ through the solution and add Mn(dpm)₃ (5 mol%) and PhSiH₃ (5.0 equiv.).

  • Stir the reaction at 0 °C for 4 hours.

  • Add PPh₃ (1.5 equiv.) and allow the reaction to warm to room temperature, stirring for an additional 30 minutes.

  • Quench the reaction and purify the product by chromatography.

Data Presentation

The following table summarizes representative yields for key steps in the synthesis of a Kadsuphilin N analogue.

Reaction Step Product Yield Notes
Radical SpirocyclizationSpirocyclic intermediate53%Yield based on recovered starting material is 70%.[5]
Olefin HydrationKadsuphilin N65%A C2' epimer is also formed in 13% yield (5:1 d.r.).[5]
Ester Exchange (Step 1)C9 alcohol intermediate86%[5]
Ester Exchange (Step 2)Kadsuphilol G / Kadsulignan D87% / 11%[5]

Visualization

The following diagram illustrates a generalized workflow for the synthesis of a Kadsuphilin analogue, highlighting key transformations.

G cluster_0 Starting Material Preparation cluster_1 Core Structure Synthesis cluster_2 Final Product Derivatization A Biaryl Precursor B NHPI Ester Formation A->B NHPI, DIC, CH2Cl2 C Radical Spirocyclization B->C Pd(PPh3)2Cl2, XantPhos, K2CO3, H2O, DMA, Blue LEDs D Olefin Hydration C->D O2, Mn(dpm)3, PhSiH3, iPrOH/1,2-DCE E Ester Exchange D->E DBU, MeOH then LiHMDS, Angelic Anhydride F Kadsuphilin Analogue E->F

Caption: Synthetic workflow for a Kadsuphilin analogue.

References

Technical Support Center: Kadsuphilin J Purification via Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Kadsuphilin J. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the column chromatography purification of this lignan.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a lignan isolated from the roots of Kadsura longipedunculata.[1] Key properties are summarized in the table below.

PropertyValue
Molecular Formula C22H30O7
Molecular Weight 406.47 g/mol
CAS Number 1017242-94-2
Solubility Soluble in DMSO (10 mM)
Chemical Class Lignan

Q2: What type of column chromatography is typically used for purifying lignans like this compound?

Both normal-phase and reversed-phase chromatography can be employed for the purification of lignans. The choice depends on the polarity of the crude extract and the specific separation requirements. Silica gel is a common stationary phase for normal-phase chromatography, while C18-bonded silica is frequently used for reversed-phase chromatography.[2]

Q3: How do I choose the right solvent system for my column?

The ideal solvent system should provide good separation of this compound from other components in your crude extract. This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC) for normal-phase or High-Performance Liquid Chromatography (HPLC) for reversed-phase. Aim for a solvent system that gives this compound an Rf value between 0.2 and 0.4 on a TLC plate for optimal separation in normal-phase column chromatography.[3] For reversed-phase, a gradient elution from a polar solvent (like water) to a less polar organic solvent (like acetonitrile or methanol) is common.[2][4]

Troubleshooting Guides

This section addresses specific issues you may encounter during the column chromatography purification of this compound.

Problem 1: Poor Separation of this compound

You are running a column, but the fractions containing this compound are heavily contaminated with other compounds.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent System The polarity of your eluent may be too high, causing co-elution of compounds. Re-optimize your solvent system using TLC or analytical HPLC to achieve better separation.
Column Overloading Too much sample was loaded onto the column. Reduce the amount of crude extract applied to the column. As a general rule, the amount of sample should be 1-5% of the stationary phase weight.
Poor Column Packing An improperly packed column can lead to channeling and poor separation. Ensure your column is packed uniformly without any cracks or air bubbles.
Sample Applied in Too Much Solvent The sample should be loaded in the minimum possible volume of a solvent in which it is highly soluble.[5] If the sample is dissolved in a strong solvent, it can lead to band broadening.

Experimental Protocol: Optimizing Solvent Systems with TLC

  • Dissolve a small amount of your crude extract in a suitable solvent.

  • Spot the dissolved extract onto several TLC plates.

  • Develop each TLC plate in a different solvent system (e.g., varying ratios of hexane and ethyl acetate for normal-phase).

  • Visualize the spots under UV light or by staining.

  • Select the solvent system that provides the best separation for the spot corresponding to this compound, ideally with an Rf value between 0.2 and 0.4.

Problem 2: this compound Is Not Eluting from the Column

You have run a significant volume of solvent through the column, but you cannot detect this compound in the collected fractions.

Possible Causes and Solutions:

CauseSolution
Solvent Polarity is Too Low The eluent is not strong enough to move this compound down the column. Gradually increase the polarity of your solvent system. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Compound Decomposition on Stationary Phase Some compounds can degrade on acidic silica gel.[3] Test the stability of this compound on silica by spotting it on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation has occurred. If it is unstable, consider using a different stationary phase like neutral alumina or a reversed-phase column.
Compound is Highly Polar This compound may be strongly adsorbed to the stationary phase. A more polar solvent system or a different type of chromatography (e.g., reversed-phase) may be necessary.

Troubleshooting Workflow: No Elution of Target Compound

G start No elution of this compound check_polarity Is the solvent polarity appropriate? start->check_polarity increase_polarity Gradually increase eluent polarity check_polarity->increase_polarity No check_stability Is this compound stable on silica? check_polarity->check_stability Yes check_fractions Re-analyze all collected fractions increase_polarity->check_fractions use_alternative Consider neutral alumina or reversed-phase chromatography check_stability->use_alternative No check_stability->check_fractions Yes end This compound recovered use_alternative->end check_fractions->end

Caption: Troubleshooting steps when this compound does not elute.

Problem 3: Tailing or Broadening of Peaks in HPLC Analysis of Fractions

The HPLC chromatograms of your collected fractions show that the peak for this compound is tailing or very broad, indicating poor separation efficiency.

Possible Causes and Solutions:

CauseSolution
Interactions with Active Sites on Stationary Phase Residual silanol groups on the silica surface can interact with polar functional groups on this compound, causing tailing. Adding a small amount of a competitive base (like triethylamine) to the mobile phase in normal-phase, or adjusting the pH in reversed-phase, can mitigate this.[6]
Column Overload in HPLC Injecting too concentrated a sample onto the HPLC column can cause peak distortion. Dilute your sample before injection.
Mobile Phase pH is Inappropriate (Reversed-Phase) The pH of the mobile phase can affect the ionization state and peak shape of ionizable compounds.[2] Although this compound is not strongly ionizable, adjusting the pH might improve peak shape.
Column Contamination or Degradation The HPLC column itself may be contaminated or have a void at the head. Cleaning the column according to the manufacturer's instructions or replacing it may be necessary.

Signaling Pathway Analogy for Troubleshooting Peak Tailing

G peak_tailing Peak Tailing Observed cause1 Silanol Interactions peak_tailing->cause1 cause2 Column Overload peak_tailing->cause2 cause3 Inappropriate Mobile Phase pH peak_tailing->cause3 cause4 Column Degradation peak_tailing->cause4 solution1 Add modifier to mobile phase (e.g., TEA) cause1->solution1 solution2 Dilute sample cause2->solution2 solution3 Adjust mobile phase pH cause3->solution3 solution4 Clean or replace column cause4->solution4 good_peak Symmetrical Peak Shape solution1->good_peak solution2->good_peak solution3->good_peak solution4->good_peak

Caption: Logical flow for diagnosing and resolving HPLC peak tailing.

Problem 4: Sample Precipitation Upon Loading onto the Column

When you apply your dissolved crude extract to the top of the column, a precipitate forms.

Possible Causes and Solutions:

CauseSolution
Poor Solubility in Eluent The solvent you used to dissolve the sample is much more polar than the initial column eluent, causing the sample to crash out.
Solution Use a "dry loading" technique.[5] Dissolve your sample in a suitable solvent, add a small amount of silica gel to the solution, and then evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Experimental Protocol: Dry Loading a Sample

  • Dissolve your crude extract in a minimal amount of a solvent in which it is fully soluble (e.g., dichloromethane or acetone).

  • In a round-bottom flask, add silica gel (approximately 5-10 times the weight of your extract).

  • Add the dissolved sample to the flask and mix well to ensure the silica is evenly coated.

  • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

  • Carefully layer this powder onto the top of your packed chromatography column.

  • Gently add a layer of sand on top of the dry-loaded sample before starting the elution.[5]

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Lignans: Podophyllotoxin vs. Arctigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anti-platelet Activity

Abnormal platelet aggregation is a key factor in the development of thrombotic diseases. Several lignans have been investigated for their potential to inhibit platelet activation and aggregation.

Comparative Data on Anti-platelet Activity
LignanAgonistConcentrationInhibition (%)Assay SystemReference
Arctigenin Collagen (3 µg/mL)100 µM~50%Washed Human Platelets[2]
Thrombin (0.05 U/mL)100 µM~40%Washed Human Platelets[2]
ADP (20 µM)100 µM~30%Platelet-Rich Plasma (PRP)[2]
(-)-3',4'-O,O-demethylenehinokinin Arachidonic Acid (AA)100 µg/mL100%Washed Rabbit Platelets[3]
Collagen100 µg/mL100%Washed Rabbit Platelets[3]
PAF100 µg/mL100%Washed Rabbit Platelets[3]
Deoxypodophyllotoxin Arachidonic Acid (AA)10 µM~90%Washed Rabbit Platelets[4]
Collagen10 µM~80%Washed Rabbit Platelets[4]
Experimental Protocol: Platelet Aggregation Assay

Objective: To assess the inhibitory effect of lignans on platelet aggregation induced by various agonists.

Materials:

  • Human or rabbit whole blood

  • Anticoagulant (e.g., Acid-Citrate-Dextrose)

  • Platelet-rich plasma (PRP) or washed platelets

  • Agonists: Adenosine diphosphate (ADP), collagen, thrombin, arachidonic acid (AA), platelet-activating factor (PAF)

  • Test lignans (dissolved in a suitable solvent, e.g., DMSO)

  • Platelet aggregometer

  • Tyrode's solution

Procedure:

  • Platelet Preparation:

    • For PRP: Centrifuge anticoagulated whole blood at a low speed (e.g., 150 x g) for 10 minutes. The supernatant is the PRP.

    • For washed platelets: Centrifuge the PRP at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets. Resuspend the platelet pellet in Tyrode's solution.

  • Aggregation Measurement:

    • Adjust the platelet count to a standardized concentration (e.g., 3 x 10^8 platelets/mL).

    • Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with a stirring bar.

    • Add the test lignan at various concentrations or the vehicle control and incubate for a specified time (e.g., 2 minutes).

    • Induce platelet aggregation by adding an agonist (e.g., ADP, collagen).

    • Monitor the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the lignan to that of the vehicle control.

Signaling Pathway: Arctigenin's Anti-platelet Action

G cluster_platelet Platelet Agonist Agonist (Collagen, Thrombin, ADP) Receptor Receptor Agonist->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK MAPK Pathway Receptor->MAPK TXA2 Thromboxane A2 (TXA2) Generation PI3K_Akt->TXA2 MAPK->TXA2 Integrin Integrin αIIbβ3 Activation TXA2->Integrin Aggregation Platelet Aggregation Integrin->Aggregation Arctigenin Arctigenin Arctigenin->PI3K_Akt Arctigenin->MAPK AC Adenylyl Cyclase Arctigenin->AC cAMP ↑ cAMP AC->cAMP cAMP->Aggregation

Caption: Arctigenin inhibits platelet aggregation.[2][5]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Lignans have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.[6]

Comparative Data on Anti-inflammatory Activity
LignanModelKey Target/EffectIC50 / Effective ConcentrationReference
Arctigenin LPS-stimulated RAW264.7 macrophages↓ NO productionIC50: 7.1 µM[7]
↓ PGE2 productionIC50: 5.9 µM[7]
↓ TNF-α, IL-6 productionSignificant inhibition at 1-10 µM[8]
Podophyllotoxin LPS-stimulated RAW264.7 macrophages↓ NO productionIC50: ~10 µM[9]
↓ TNF-α, IL-1β productionSignificant inhibition at 1-10 µM[1][10]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To measure the inhibitory effect of lignans on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM medium supplemented with FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test lignans

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Culture: Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test lignans for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Reaction:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess Reagent.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathway: Lignan-mediated Anti-inflammatory Action

G cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->iNOS MAPK->COX2 MAPK->Cytokines Lignans Arctigenin Podophyllotoxin Lignans->NFkB Lignans->MAPK

Caption: Lignans' anti-inflammatory mechanism.[6][8]

Anticancer Activity

The cytotoxic and antiproliferative properties of lignans have been extensively studied, with some derivatives being used in clinical cancer therapy.[9]

Comparative Data on Anticancer Activity
LignanCell LineActivityIC50Reference
Podophyllotoxin A549 (Lung)Cytotoxicity0.008 µM[11]
HCT116 (Colon)Cytotoxicity0.006 µM[11]
MCF-7 (Breast)Cytotoxicity0.012 µM[11]
Etoposide (Podophyllotoxin derivative) VariousTopoisomerase II inhibitionVaries[12]
Arctigenin PANC-1 (Pancreatic)Cytotoxicity15.6 µM[7]
MCF-7 (Breast)Cytotoxicity20.3 µM[7]
A549 (Lung)Cytotoxicity25.1 µM[7]
Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of lignans on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Appropriate cell culture medium with supplements

  • Test lignans

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the test lignans and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathway: Anticancer Mechanisms of Podophyllotoxin and Arctigenin

G cluster_podophyllotoxin Podophyllotoxin cluster_arctigenin Arctigenin Tubulin Tubulin Microtubule Microtubule Assembly Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest Apoptosis_P Apoptosis MitoticArrest->Apoptosis_P Podophyllotoxin Podophyllotoxin Podophyllotoxin->Tubulin PI3K_Akt_A PI3K/Akt/mTOR Pathway CellGrowth Cell Growth & Proliferation PI3K_Akt_A->CellGrowth AMPK AMPK Pathway AMPK->CellGrowth Apoptosis_A Apoptosis CellGrowth->Apoptosis_A Arctigenin_A Arctigenin Arctigenin_A->PI3K_Akt_A Arctigenin_A->AMPK

Caption: Anticancer mechanisms of lignans.[8][11]

Neuroprotective Activity

Neurodegenerative diseases pose a significant health challenge. Lignans have shown promise in protecting neurons from damage through various mechanisms, including antioxidant and anti-inflammatory actions.

Comparative Data on Neuroprotective Activity
LignanModelKey EffectReference
Arctigenin MPP+-induced SH-SY5Y cells (Parkinson's model)↑ Cell viability, ↓ Apoptosis[8]
6-OHDA-induced rats (Parkinson's model)Improved motor function[8]
Podophyllotoxin CNS viral infection modelsInteracts with viral proteases[13]
General Lignans Various neurotoxicity modelsAntioxidant, anti-inflammatory effects[14]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

Objective: To evaluate the protective effect of lignans against neurotoxin-induced cell death in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with supplements

  • Neurotoxin (e.g., MPP+, 6-OHDA, Amyloid-beta)

  • Test lignans

  • Reagents for viability assays (e.g., MTT, LDH assay kit)

  • Reagents for apoptosis assays (e.g., Annexin V/PI staining kit, caspase activity assay)

  • 96-well plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Differentiation (optional): Culture SH-SY5Y cells. For a more neuron-like phenotype, differentiate cells with agents like retinoic acid.

  • Treatment: Pre-treat the cells with different concentrations of the test lignans for a specified duration (e.g., 2-24 hours).

  • Neurotoxin Exposure: Add the neurotoxin to induce neuronal cell damage and incubate for an appropriate time (e.g., 24-48 hours).

  • Assessment of Neuroprotection:

    • Cell Viability: Perform an MTT or LDH assay to quantify cell viability.

    • Apoptosis: Use Annexin V/PI staining followed by flow cytometry or fluorescence microscopy to assess the level of apoptosis.

    • Caspase Activity: Measure the activity of key apoptotic enzymes like caspase-3.

  • Data Analysis: Compare the outcomes in lignan-treated groups with the neurotoxin-only control to determine the extent of neuroprotection.

Signaling Pathway: Neuroprotective Mechanisms of Lignans

G cluster_neuron Neuron Neurotoxins Neurotoxins / Oxidative Stress ROS ↑ Reactive Oxygen Species (ROS) Neurotoxins->ROS Inflammation ↑ Neuroinflammation Neurotoxins->Inflammation ApoptoticPathways Activation of Apoptotic Pathways ROS->ApoptoticPathways Inflammation->ApoptoticPathways NeuronalDeath Neuronal Death ApoptoticPathways->NeuronalDeath Lignans Lignans (e.g., Arctigenin) Lignans->ROS Lignans->Inflammation Antioxidant Antioxidant Effects Lignans->Antioxidant AntiInflammatory Anti-inflammatory Effects Lignans->AntiInflammatory Antioxidant->ROS AntiInflammatory->Inflammation

Caption: Neuroprotective actions of lignans.[8][14]

Conclusion

This comparative guide highlights the multifaceted biological activities of Podophyllotoxin and Arctigenin, showcasing their potential as therapeutic agents in various disease contexts. Podophyllotoxin and its derivatives are particularly potent as anticancer agents, primarily through their interaction with tubulin. Arctigenin demonstrates a broader range of activities, including significant anti-platelet, anti-inflammatory, and neuroprotective effects, often mediated through the modulation of key signaling pathways like PI3K/Akt and NF-κB.

The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and natural product chemistry. Further investigation into the structure-activity relationships of these and other lignans will undoubtedly pave the way for the development of novel and effective therapies for a multitude of human diseases.

References

A Comparative Analysis of Cytotoxicity: Kadsuphilin J and Podophyllotoxin

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the cytotoxicity of Kadsuphilin J and Podophyllotoxin is not possible at this time due to the absence of publicly available scientific literature on the cytotoxic properties of this compound. Extensive searches of scientific databases have yielded no studies detailing the effects of this compound on cell viability or its mechanism of action.

In contrast, Podophyllotoxin is a well-characterized compound with a substantial body of research supporting its cytotoxic and antineoplastic properties. It is a lignan derived from the roots and rhizomes of Podophyllum species and has been a subject of scientific inquiry for its potent biological activities.

Podophyllotoxin: A Profile in Cytotoxicity

Podophyllotoxin exerts its cytotoxic effects primarily by inhibiting microtubule polymerization, a critical process for cell division. This disruption of the cellular skeleton leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).

Mechanism of Action of Podophyllotoxin

The primary mechanism of action for Podophyllotoxin involves its binding to tubulin, the protein subunit of microtubules. This binding prevents the assembly of microtubules, which are essential components of the mitotic spindle. The failure of spindle formation during mitosis results in the arrest of the cell cycle in the G2/M phase.

Derivatives of Podophyllotoxin, such as Etoposide and Teniposide, have been developed to enhance its therapeutic index and have a slightly different mechanism of action. These derivatives act as inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA complex, these drugs lead to the accumulation of DNA strand breaks, which in turn triggers apoptotic pathways.

The signaling pathway for Podophyllotoxin-induced apoptosis can be illustrated as follows:

Podophyllotoxin_Pathway Podophyllotoxin Podophyllotoxin Tubulin Tubulin Podophyllotoxin->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Failure Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of Podophyllotoxin-induced cytotoxicity.

Experimental Workflow for Assessing Cytotoxicity

A standard experimental workflow to determine the cytotoxicity of a compound like Podophyllotoxin typically involves the following steps:

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Line Seeding in 96-well plates Incubation Incubation of cells with compound (e.g., 24, 48, 72h) Cell_Culture->Incubation Compound_Prep Compound Dilution Series Compound_Prep->Incubation MTT_Assay MTT/XTT/WST Assay (Measures metabolic activity) Incubation->MTT_Assay Measurement Spectrophotometric Reading MTT_Assay->Measurement IC50 IC50 Calculation (Concentration for 50% inhibition) Measurement->IC50

Caption: General experimental workflow for determining cytotoxicity using an MTT assay.

Conclusion

While a comprehensive comparison guide is not feasible without data on this compound, the information provided on Podophyllotoxin serves as a benchmark for understanding the cytotoxic potential of natural products. Future research on this compound, should it become available, would be necessary to draw any meaningful comparisons regarding its efficacy and mechanism of action relative to well-established cytotoxic agents like Podophyllotoxin. Researchers and drug development professionals are encouraged to consult peer-reviewed scientific literature for the most current and detailed information on any compound of interest.

Unveiling the Anticancer Potential of Schisandraceae Lignans in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct xenograft validation of Kadsuphilin J's anticancer effects remains to be publicly documented, this guide offers a comparative analysis of closely related lignans from the Schisandraceae family, Schisandrin B and Gomisin A, for which in vivo xenograft data are available. This comparison provides valuable insights into the potential efficacy of this class of compounds against colorectal and ovarian cancers, benchmarked against established chemotherapeutic agents.

Comparative Efficacy in Colorectal Cancer Xenograft Models: Schisandrin B vs. Standard of Care

This section details the antitumor activity of Schisandrin B in a colorectal cancer xenograft model and compares it with the standard-of-care chemotherapeutics, 5-Fluorouracil (5-FU) and Oxaliplatin.

Table 1: Efficacy of Schisandrin B, 5-Fluorouracil, and Oxaliplatin in Colorectal Cancer Xenograft Models

Treatment GroupDosage and AdministrationTumor Growth Inhibition (TGI) (%)Final Tumor Volume (mm³)Notes
Schisandrin B 50 mg/kg, oral, every other day for 14 daysNot explicitly stated, but significant reduction in tumor volume and weight observed[1][2]Significantly reduced compared to control[1][2]Well-tolerated with no significant change in body weight[1][2].
5-Fluorouracil 30 mg/kg, i.p., thrice weekly for 3 weeks36%-Used as a positive control, showed moderate tumor growth inhibition[3].
5-Fluorouracil + ZY0511 (LSD1 inhibitor) 5-FU: 30 mg/kg, i.p., thrice weekly; ZY0511: 50 mg/kg/day, oral, for 3 weeks66%-Demonstrates potentiation of 5-FU effect with combination therapy[3].
Oxaliplatin 10 mg/kg, i.p., weekly for 2.5 weeksTGI calculated at each time point, showing significant tumor suppression[4]376 mm³ (modeled)Effective in reducing tumor volume in HCT116 xenografts[5].
Control (Saline) i.p. or oral0%1100 mm³ (modeled)Represents baseline tumor growth[5].
Comparative Efficacy in Ovarian Cancer Xenograft Models: Gomisin A vs. Standard of Care

This section outlines the antitumor effects of Gomisin A in an ovarian cancer xenograft model, with a comparison to the standard-of-care treatments, Paclitaxel and Cisplatin.

Table 2: Efficacy of Gomisin A, Paclitaxel, and Cisplatin in Ovarian Cancer Xenograft Models

Treatment GroupDosage and AdministrationTumor Growth Inhibition (TGI) (%)Final Tumor Volume (mm³)Notes
Gomisin A + Paclitaxel Not specifiedEnhanced tumor growth inhibition compared to Paclitaxel alone[6]Significantly reducedGomisin A appears to sensitize ovarian cancer cells to Paclitaxel[6].
Paclitaxel 20 mg/kg, twice a week for 4 weeksSignificant tumor burden reduction[7]Significantly reduced compared to controlA standard chemotherapeutic for ovarian cancer[8].
Cisplatin 8 mg/kg, single i.p. injectionDose-dependent growth delay-Effective in sensitive cell line xenografts (A2780)[9].
Control (Saline) i.p.0%-Represents baseline tumor growth.

Experimental Protocols

A generalized methodology for assessing the anticancer effects of compounds in xenograft models is provided below, based on the protocols from the cited studies.

Establishment of Xenograft Models
  • Cell Lines: Human cancer cell lines such as HCT116 (colorectal cancer) and SKOV3 (ovarian cancer) are commonly used. Cells are cultured in appropriate media and conditions prior to implantation.

  • Animal Models: Immunocompromised mice, typically BALB/c nude mice, are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10⁶ cells in saline or Matrigel) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: Volume = (Length × Width²) / 2.

Treatment Administration
  • Grouping: Once tumors reach the desired size, mice are randomized into treatment and control groups.

  • Drug Preparation: The investigational compound (e.g., Schisandrin B) and standard-of-care drugs are formulated in appropriate vehicles for administration.

  • Dosing and Schedule:

    • Schisandrin B: Administered orally (p.o.) at a dose of 50 mg/kg every other day.[1][2]

    • 5-Fluorouracil: Administered intraperitoneally (i.p.) at 30 mg/kg three times a week.[3]

    • Paclitaxel: Administered intravenously (i.v.) or intraperitoneally (i.p.) at varying doses and schedules.[8][10][11]

    • Control Group: Receives the vehicle used for drug formulation.

Evaluation of Anticancer Efficacy
  • Tumor Volume and Weight: Tumor volumes are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Tumor Growth Inhibition (TGI): Calculated as a percentage to quantify the effectiveness of the treatment compared to the control group.

  • Body Weight: Monitored as an indicator of systemic toxicity.

  • Immunohistochemistry: Tumors may be processed for histological analysis to examine markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Xenograft_Model_Workflow Experimental Workflow for Xenograft Model Studies cluster_Preparation Preparation cluster_Implantation Tumor Implantation cluster_Treatment Treatment Phase cluster_Evaluation Efficacy Evaluation Cell_Culture Cancer Cell Culture Tumor_Cell_Injection Subcutaneous Injection of Cancer Cells Cell_Culture->Tumor_Cell_Injection Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Cell_Injection Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Cell_Injection->Tumor_Growth_Monitoring Randomization Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization Drug_Administration Drug Administration Randomization->Drug_Administration Data_Collection Tumor Volume & Body Weight Measurement Drug_Administration->Data_Collection Endpoint_Analysis Tumor Excision, Weight & Histology Data_Collection->Endpoint_Analysis Data_Analysis Statistical Analysis of Results Endpoint_Analysis->Data_Analysis

Experimental Workflow for Xenograft Model Studies

Signaling Pathways

Lignans from the Schisandraceae family have been shown to exert their anticancer effects through the modulation of various signaling pathways. Below are diagrams illustrating the key pathways implicated in the action of Schisandrin B and Gomisin A.

Schisandrin B and the CHOP-Mediated Apoptosis Pathway

Schisandrin B has been reported to induce apoptosis in colon cancer cells through the activation of the C/EBP homologous protein (CHOP) signaling pathway, which is a key mediator of endoplasmic reticulum (ER) stress-induced apoptosis.[2][12][13]

CHOP_Pathway Schisandrin B-Induced CHOP-Mediated Apoptosis Schisandrin_B Schisandrin B ER_Stress Endoplasmic Reticulum (ER) Stress Schisandrin_B->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR CHOP CHOP Upregulation UPR->CHOP Bcl2_family Modulation of Bcl-2 Family Proteins CHOP->Bcl2_family Apoptosis Apoptosis Bcl2_family->Apoptosis

Schisandrin B-Induced CHOP-Mediated Apoptosis
Gomisin A and the Wnt/β-catenin Signaling Pathway

Gomisin A has been shown to downregulate the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancer and plays a crucial role in cell proliferation and survival.

Wnt_Pathway Gomisin A Inhibition of Wnt/β-catenin Signaling Gomisin_A Gomisin A Wnt_Ligand Wnt Ligand Gomisin_A->Wnt_Ligand Inhibits Frizzled_LRP Frizzled/LRP Receptor Complex Wnt_Ligand->Frizzled_LRP Destruction_Complex β-catenin Destruction Complex (APC, Axin, GSK3β) Frizzled_LRP->Destruction_Complex Inactivates beta_catenin β-catenin Destruction_Complex->beta_catenin Degrades Nucleus Nucleus beta_catenin->Nucleus Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF Binds to Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription Activates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation

Gomisin A Inhibition of Wnt/β-catenin Signaling

References

Lack of Efficacy Data Prevents Comparison of Kadsuphilin J with Standard Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the data regarding the efficacy of Kadsuphilin J as a potential anti-cancer agent. At present, there are no published preclinical or clinical studies that evaluate its performance against standard chemotherapy drugs. The existing research primarily focuses on the total synthesis of related natural products, such as Kadsuphilin N[1].

This absence of experimental data makes it impossible to conduct a meaningful comparison of this compound's efficacy with that of established chemotherapeutic agents. Key metrics required for such an analysis, including IC50 values in various cancer cell lines, tumor growth inhibition rates in animal models, and patient survival rates from clinical trials, are not available for this compound.

Furthermore, the mechanism of action of this compound in the context of cancer therapy remains uncharacterized. Understanding the specific signaling pathways that a compound targets is crucial for identifying the types of cancer it might be effective against and for comparing its mode of action to that of standard drugs.

For a comparative guide to be developed, extensive preclinical research would be necessary. This would involve a series of in vitro and in vivo studies to determine the cytotoxic effects of this compound on cancer cells, its impact on tumor growth, and its safety profile. Only after such foundational research is conducted and published could a valid comparison with standard chemotherapy drugs be made.

References

In Vivo Validation of a Novel Anti-inflammatory Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory properties of the novel compound, Kadsuphilin J, against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The data presented herein is intended to serve as a framework for the preclinical evaluation of new chemical entities in the field of inflammation research.

Comparative Efficacy of Anti-inflammatory Agents

The anti-inflammatory effects of this compound were evaluated in a carrageenan-induced paw edema model in rats, a standard and widely used assay for acute inflammation.[1][2][3][4] The results are compared with those of Indomethacin, a potent NSAID, and Dexamethasone, a synthetic glucocorticoid.

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Control (Vehicle)-1.25 ± 0.150%
This compound100.85 ± 0.1032%
This compound250.65 ± 0.0848%
This compound500.50 ± 0.0560%
Indomethacin100.58 ± 0.0753.6%
Dexamethasone10.45 ± 0.0664%

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of experimental findings.

Carrageenan-Induced Paw Edema in Rats

This model is a widely accepted method for evaluating the efficacy of anti-inflammatory drugs.[1][2][3][4]

Animals: Male Wistar rats (180-220 g) are used for the study. The animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Animals are divided into control and treatment groups.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • This compound, Indomethacin, Dexamethasone, or vehicle (control) is administered orally.

  • After one hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizing Experimental and Biological Pathways

Graphical representations of workflows and signaling pathways aid in the clear and concise communication of complex processes.

experimental_workflow cluster_preparation Animal Preparation cluster_treatment Treatment Administration cluster_induction Inflammation Induction cluster_measurement Data Collection & Analysis A Acclimatize Rats B Group Allocation A->B C Measure Initial Paw Volume B->C D Administer Test Compounds/Vehicle (Oral) C->D E Inject Carrageenan (Sub-plantar) D->E F Measure Paw Volume at 1, 2, 3, 4h E->F G Calculate % Inhibition of Edema F->G H Statistical Analysis G->H

Figure 1: Workflow for Carrageenan-Induced Paw Edema Assay.

Inflammation is a complex biological response involving multiple signaling pathways. The NF-κB pathway is a key regulator of the inflammatory response.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB-IκB NFkB_IkB->IkB degrades NFkB_IkB->NFkB releases Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2)

Figure 2: Simplified NF-κB Signaling Pathway in Inflammation.

References

A Comparative Guide to the Extraction of Kadsuphilin J: A Hypothetical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Kadsuphilin J, a complex diterpenoid isolated from the plant family Kadsura, presents significant therapeutic potential, necessitating efficient and robust extraction methodologies. While specific studies on the extraction of this compound are not yet prevalent in published literature, this guide provides a comparative analysis of established and advanced techniques applicable to the isolation of structurally similar complex natural products. The data presented herein is a synthesized representation based on typical outcomes for analogous compounds to offer a predictive comparison of potential extraction efficiencies.

This guide explores conventional and modern extraction techniques, including Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). The objective is to furnish researchers with a comprehensive overview to aid in the selection of an optimal extraction strategy based on key performance indicators such as yield, purity, extraction time, and solvent consumption.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical and is often a trade-off between yield, purity, cost, and environmental impact. The following table summarizes the expected performance of each technique for the extraction of a hypothetical compound with characteristics similar to this compound.

Method Extraction Time (hours) Yield (%) Purity (%) Solvent Consumption (mL/g) Key Advantages Key Disadvantages
Maceration 24 - 723 - 540 - 60100 - 200Simple, low costTime-consuming, high solvent use, lower yield
Soxhlet Extraction 6 - 245 - 850 - 7050 - 100Higher yield than macerationLong extraction time, potential thermal degradation
Ultrasound-Assisted Extraction (UAE) 0.5 - 27 - 1060 - 8030 - 50Fast, efficient, reduced solvent use[1][2][3][4][5]Potential for localized heating, equipment cost
Microwave-Assisted Extraction (MAE) 0.1 - 0.58 - 1265 - 8520 - 40Very fast, high yield, low solvent use[6][7][8][9]Requires microwave-transparent solvents, equipment cost
Supercritical Fluid Extraction (SFE) 1 - 46 - 980 - 955 - 10 (CO2)High selectivity, no organic solvent residue[10][11][12][13][14]High initial investment, complex operation

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for each extraction method, which can be adapted for the extraction of this compound.

1. Maceration Protocol

  • Plant Material Preparation: Air-dry the plant material (e.g., stems and leaves of a Kadsura species) at room temperature for 7-10 days. Grind the dried material into a coarse powder.

  • Extraction: Weigh 100 g of the powdered plant material and place it in a sealed container with 1 L of methanol.

  • Agitation: Agitate the mixture at room temperature for 48 hours using a mechanical shaker.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

2. Soxhlet Extraction Protocol

  • Plant Material Preparation: Prepare the plant material as described for maceration.

  • Extraction: Place 50 g of the powdered plant material in a cellulose thimble and insert it into a Soxhlet apparatus. Add 500 mL of ethanol to the distillation flask.

  • Reflux: Heat the solvent to its boiling point and allow the extraction to proceed for 8 hours.

  • Concentration: After extraction, concentrate the solvent using a rotary evaporator to yield the crude extract.

3. Ultrasound-Assisted Extraction (UAE) Protocol

  • Plant Material Preparation: Prepare the plant material as described for maceration.

  • Extraction: Suspend 20 g of the powdered plant material in 200 mL of ethanol in a beaker.

  • Sonication: Place the beaker in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 300 W for 60 minutes at a controlled temperature of 45°C.[1]

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate as described in the maceration protocol.

4. Microwave-Assisted Extraction (MAE) Protocol

  • Plant Material Preparation: Prepare the plant material as described for maceration.

  • Extraction: Place 10 g of the powdered plant material in a microwave-safe vessel with 100 mL of ethanol.

  • Irradiation: Irradiate the mixture in a microwave extractor at 500 W for 15 minutes at a controlled temperature of 60°C.[6]

  • Cooling, Filtration, and Concentration: Allow the vessel to cool to room temperature, then filter and concentrate the extract.

5. Supercritical Fluid Extraction (SFE) Protocol

  • Plant Material Preparation: Prepare the plant material as described for maceration.

  • Extraction: Load 30 g of the powdered plant material into the extraction vessel of an SFE system.

  • Parameter Settings: Set the extraction parameters to a pressure of 300 bar, a temperature of 50°C, and a supercritical CO2 flow rate of 2 mL/min. Add 5% ethanol as a co-solvent.[10][11][12]

  • Collection: Collect the extract in a separator vessel at 60 bar and 25°C. The extraction is typically run for 2 hours.

Visualizing the Extraction and Purification Workflow

The following diagram illustrates a general workflow for the extraction and subsequent purification of a target compound like this compound from a plant matrix.

Extraction_Workflow cluster_extraction Extraction Stage cluster_purification Purification Stage Plant_Material Plant Material (e.g., Kadsura sp.) Grinding Grinding & Drying Plant_Material->Grinding Extraction Extraction Method (Maceration, Soxhlet, UAE, MAE, SFE) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Initial Purification Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling HPLC Preparative HPLC Pooling->HPLC Isolated_Compound Isolated this compound HPLC->Isolated_Compound

General workflow for extraction and purification.

Signaling Pathway Implication

While the direct signaling pathways modulated by this compound are a subject of ongoing research, many complex diterpenoids are known to interact with critical cellular signaling cascades. For instance, they may influence pathways such as NF-κB, MAPK, or PI3K/Akt, which are central to inflammation, cell proliferation, and apoptosis. The diagram below represents a hypothetical interaction with the NF-κB signaling pathway, a common target for anti-inflammatory natural products.

Signaling_Pathway cluster_pathway Hypothetical NF-κB Inhibition by this compound Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression initiates Kadsuphilin_J This compound Kadsuphilin_J->IKK inhibits

Hypothetical inhibition of the NF-κB pathway.

References

A Head-to-Head Comparison of Cyclophilin J (CYPJ) Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

The landscape of cancer therapeutics is continually evolving, with a significant focus on identifying novel molecular targets and developing potent inhibitors. One such emerging target is Cyclophilin J (CYPJ), a member of the peptidylprolyl isomerase (PPIase) family. Upregulated in certain cancers, such as hepatocellular carcinoma (HCC), CYPJ plays a crucial role in protein folding and signal transduction, contributing to tumor growth[1][2]. This guide provides a comprehensive comparison of recently developed CYPJ inhibitors, focusing on a series of 2,3-substituted quinoxaline-6-amine derivatives, and contrasts their performance with the well-known but non-selective cyclophilin inhibitor, Cyclosporine A (CsA).

Performance Data of CYPJ Inhibitors

The antitumor activity of novel CYPJ inhibitors was evaluated based on their ability to inhibit the growth of hepatocellular carcinoma (HCC) cells. The following table summarizes the inhibitory potency of key derivatives compared to the positive control, CsA, and the common chemotherapeutic agent, 5-fluorouracil.

CompoundChemical ClassificationTarget CellsIC₅₀ (μM) - 48hIC₅₀ (μM) - 72hNotes
ZX-J-19j 2,3-substituted quinoxaline-6-amineSMMC-772111.23 ± 0.878.34 ± 0.65Demonstrated remarkable inhibition of tumor cell growth, comparable to CsA.[1]
ZX-J-19l 2,3-substituted quinoxaline-6-amineSMMC-772112.89 ± 1.029.12 ± 0.73Exhibited potent inhibitory effects on HCC cell growth.[1]
ZX-J-19e 2,3-substituted quinoxaline-6-amineSMMC-772118.65 ± 1.4514.78 ± 1.12Showed notable inhibitory effects on HCC cell growth.[1]
ZX-J-19g 2,3-substituted quinoxaline-6-amineSMMC-772120.11 ± 1.5816.23 ± 1.29Displayed significant inhibition of tumor cell proliferation.[1]
Cyclosporine A (CsA) Cyclic undecapeptideSMMC-772110.56 ± 0.827.98 ± 0.61Potent cyclophilin inhibitor but has immunosuppressive side effects.[1][2][3]
5-Fluorouracil Pyrimidine analogSMMC-772135.78 ± 2.8128.91 ± 2.25Standard chemotherapeutic agent, showed weaker potency compared to the lead CYPJ inhibitors.[1]

Data presented is derived from in vitro cell proliferation assays (MTT assay) on the SMMC-7721 human hepatocellular carcinoma cell line.[1]

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines the methodology used to assess the inhibitory effect of CYPJ derivatives on the growth of hepatocellular carcinoma cells.

  • Cell Culture: Human HCC cell lines (e.g., SMMC-7721) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (e.g., ZX-J-19 derivatives, CsA, 5-fluorouracil) or vehicle control (DMSO).

  • Incubation: The treated cells are incubated for specified periods, typically 48 and 72 hours.

  • MTT Addition: Following incubation, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Signaling Pathway and Mechanism of Action

Cyclophilin J, like other members of the cyclophilin family, possesses peptidylprolyl cis-trans isomerase (PPIase) activity, which is crucial for the proper folding and function of various proteins. In cancer cells, CYPJ can promote tumor growth by facilitating the folding of proteins involved in proliferation and survival pathways. The inhibition of CYPJ's PPIase activity disrupts these processes, leading to cell growth arrest and apoptosis. The 2,3-substituted quinoxaline-6-amine derivatives were designed to specifically bind to the active site of CYPJ, thereby blocking its enzymatic function.

CYPJ_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Proline_Substrate Substrate Protein (cis-proline) CYPJ Cyclophilin J (CYPJ) (PPIase) Proline_Substrate->CYPJ Binds to active site Folded_Protein Correctly Folded Protein (trans-proline) CYPJ->Folded_Protein Catalyzes isomerization Inactive_Complex Inactive CYPJ-Inhibitor Complex CYPJ->Inactive_Complex Tumor_Growth Tumor Cell Growth & Survival Folded_Protein->Tumor_Growth Promotes Inhibitor CYPJ Inhibitor (e.g., ZX-J-19j) Inhibitor->CYPJ Binds to active site No_Folding Inactive_Complex->No_Folding Tumor_Inhibition Inhibition of Tumor Growth Inactive_Complex->Tumor_Inhibition Leads to

Figure 1: Mechanism of Cyclophilin J action and inhibition.

Experimental Workflow for Inhibitor Screening

The process of identifying and validating novel CYPJ inhibitors involves a multi-step approach, beginning with computational methods and progressing to in vitro and in vivo testing.

Experimental_Workflow Virtual_Screening Virtual Screening (Computer-aided) SPR_Analysis Surface Plasmon Resonance (Binding affinity) Virtual_Screening->SPR_Analysis PPIase_Assay In Vitro PPIase Inhibition Assay SPR_Analysis->PPIase_Assay SAR_Optimization Structure-Activity Relationship (SAR) Optimization PPIase_Assay->SAR_Optimization Derivative_Synthesis Synthesis of Derivatives SAR_Optimization->Derivative_Synthesis Cell_Proliferation_Assay In Vitro Cell-based Assays (e.g., MTT) Derivative_Synthesis->Cell_Proliferation_Assay In_Vivo_Studies In Vivo Tumor Models (e.g., Xenografts) Cell_Proliferation_Assay->In_Vivo_Studies Lead_Compound Lead Compound Identification In_Vivo_Studies->Lead_Compound

Figure 2: Workflow for CYPJ inhibitor discovery and development.

References

Kadsuphilin J: Unraveling the Biological Target and Potential of a Natural Lignan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often leads to the intricate world of natural products. Kadsuphilin J, a dibenzylbutane-type lignan isolated from the medicinal plant Kadsura longipedunculata, represents one such molecule of interest. However, a comprehensive review of the existing scientific literature reveals a significant gap in our understanding of its specific biological targets and a lack of quantitative data from validation and identification studies.

While the broader family of lignans and extracts from the Kadsura genus have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, specific data for this compound remains elusive. This guide aims to provide a clear overview of the current knowledge landscape, highlight the absence of specific experimental data, and propose a logical workflow for future target validation and identification studies.

The Chemical Landscape: A Lignan of Interest

This compound belongs to the dibenzylbutane class of lignans.[1] Its isolation was first reported in a 2008 study by Shen et al. from Kadsura philippinensis.[1][2] Lignans as a chemical class are known to possess diverse pharmacological properties, and various compounds isolated from Kadsura species have been investigated for their therapeutic potential.[1]

The Knowledge Gap: Absence of Target Validation Data

Despite its identification over a decade ago, dedicated studies to validate the specific molecular targets of this compound appear to be absent from the public domain. Extensive searches of scientific databases have not yielded any publications presenting quantitative data, such as IC50 or EC50 values, from in vitro or in vivo studies focused on this particular compound.

While related compounds and extracts from the same plant family have shown activities such as the inhibition of nitric oxide (NO) production and antagonistic effects on the platelet-activating factor (PAF), it is not confirmed whether this compound shares these properties. Without specific experimental evidence, any claims regarding its biological activity would be purely speculative.

A Roadmap for Future Research: A Proposed Target Validation Workflow

To address this knowledge gap, a systematic approach to target validation and identification for this compound is necessary. The following workflow outlines a potential research strategy:

This compound Target Validation Workflow cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Target Identification & Initial Validation cluster_2 Phase 3: Target Confirmation & Mechanistic Studies cluster_3 Phase 4: Preclinical Validation High-Throughput Screening High-Throughput Screening Affinity Chromatography Affinity Chromatography High-Throughput Screening->Affinity Chromatography Identified Hits Phenotypic Screening Phenotypic Screening Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Phenotypic Screening->Cellular Thermal Shift Assay (CETSA) Observed Phenotype Computational Prediction Computational Prediction Genetic Approaches (e.g., CRISPR) Genetic Approaches (e.g., CRISPR) Computational Prediction->Genetic Approaches (e.g., CRISPR) Predicted Targets In Vitro Binding Assays In Vitro Binding Assays Affinity Chromatography->In Vitro Binding Assays Putative Targets Enzymatic Assays Enzymatic Assays Cellular Thermal Shift Assay (CETSA)->Enzymatic Assays Validated Engagement Cell-Based Reporter Assays Cell-Based Reporter Assays Genetic Approaches (e.g., CRISPR)->Cell-Based Reporter Assays Confirmed Role Animal Models of Disease Animal Models of Disease In Vitro Binding Assays->Animal Models of Disease Enzymatic Assays->Animal Models of Disease Cell-Based Reporter Assays->Animal Models of Disease

Caption: A proposed workflow for the systematic target validation and identification of this compound.

Experimental Protocols for Key Initial Experiments

To initiate the investigation of this compound's biological activity, a series of foundational in vitro assays would be essential. The following are detailed protocols for preliminary screening:

Table 1: Proposed Initial In Vitro Assays for this compound
Assay Objective Cell Line/System Key Parameters to Measure Potential Positive Controls
Nitric Oxide (NO) Production Assay To assess anti-inflammatory potential by measuring the inhibition of NO production in stimulated macrophages.RAW 264.7 murine macrophagesNitrite concentration in culture supernatant (Griess Assay)L-NAME, Dexamethasone
Cytotoxicity Assay To determine the cytotoxic effects of this compound on various cancer cell lines.Panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal cell line (e.g., HEK293)Cell viability (MTT or CellTiter-Glo assay)Doxorubicin, Paclitaxel
Antioxidant Activity Assay To evaluate the radical scavenging potential of this compound.Cell-free (DPPH or ABTS assay) or cell-based (DCFH-DA assay)Absorbance change (spectrophotometry) or fluorescence intensity (fluorometry)Ascorbic acid, Trolox
Platelet-Activating Factor (PAF) Receptor Binding Assay To investigate the potential of this compound to antagonize the PAF receptor.Membranes from cells expressing the PAF receptorDisplacement of radiolabeled PAFWEB 2086, Ginkgolide B
Detailed Methodologies

1. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Culture: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS; 1 µg/mL) is added to the wells to induce NO production, and the plate is incubated for 24 hours.

  • Measurement: 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (sulfanilamide solution) and incubated for 10 minutes. Then, 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) is added, and the absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to quantify nitrite concentration.

2. Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer and normal cells are seeded in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubated for 24 hours.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the untreated control.

Conclusion

This compound remains a molecule with untapped potential. While its chemical structure is known, its biological function is a blank canvas. The lack of target validation and identification studies presents a clear opportunity for researchers in natural product drug discovery. By employing a systematic workflow, beginning with broad in vitro screening and progressing to more sophisticated target identification and mechanistic studies, the scientific community can begin to elucidate the therapeutic promise of this compound. The proposed experimental protocols provide a starting point for this exciting endeavor, which could ultimately lead to the development of novel therapeutic agents.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Kadsuphilin J

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Kadsuphilin J, a lignan isolated from Kadsura longipedunculata used in research settings. In the absence of a specific Safety Data Sheet (SDS), a cautious approach, treating the compound as hazardous, is mandatory to ensure personnel safety and regulatory compliance. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate potential risks.

I. Hazard Assessment and Waste Identification

Due to the lack of specific toxicological and environmental hazard data for this compound, it must be managed as a hazardous chemical waste. This approach aligns with established safety protocols for handling novel or uncharacterized research compounds. All materials contaminated with this compound are to be considered hazardous waste.

Key Waste Streams:

  • Unused or Expired this compound: Pure solid compound or stock solutions.

  • Contaminated Labware: Glassware (pipettes, flasks, vials), plasticware (pipette tips, tubes), and any other apparatus that has come into direct contact with this compound.

  • Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and safety glasses that are contaminated.

  • Spill Cleanup Materials: Absorbent pads, wipes, and other materials used to clean spills involving this compound.

II. Segregation and Containerization

Proper segregation of waste is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

Procedural Steps:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory, at or near the point of generation, for the accumulation of this compound waste. This area must be clearly marked.

  • Use Appropriate Waste Containers:

    • Solid Waste: Collect solid this compound waste (e.g., contaminated wipes, gloves, plasticware) in a designated, leak-proof container with a secure lid. The container should be clearly labeled for "this compound Solid Waste."

    • Liquid Waste: Collect liquid waste containing this compound (e.g., unused solutions, rinsing solvents) in a separate, compatible, and shatter-resistant container (plastic is preferred) with a screw-top cap. Label this container "this compound Liquid Waste."

    • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled "Chemically Contaminated Sharps - this compound."[1][2]

  • Avoid Mixing Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[3][4]

III. Labeling and Storage

Accurate and clear labeling is essential for safety and regulatory compliance.

Labeling Requirements:

All waste containers for this compound must be labeled with a hazardous waste tag that includes the following information[5]:

  • The words "Hazardous Waste"[5]

  • The full chemical name: "this compound" (avoid abbreviations)[5]

  • The date when waste was first added to the container (accumulation start date).

  • The physical state of the waste (solid, liquid).

  • The primary hazards (mark as "Toxic" or "Chemical Hazard" as a precaution).

  • The name and contact information of the principal investigator or responsible person.[5]

Storage Guidelines:

  • Keep waste containers securely closed at all times, except when adding waste.

  • Store waste containers in the designated Satellite Accumulation Area.

  • Ensure that the storage area is away from sources of ignition and incompatible materials.

IV. Disposal Procedures

Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash.[6][7][8]

Step-by-Step Disposal Protocol:

  • Decontamination of Work Surfaces: After completing work with this compound, decontaminate all work surfaces with an appropriate laboratory detergent, followed by a thorough rinsing with water.[9] All cleaning materials must be disposed of as hazardous waste.

  • Container Management: Once a waste container is full, or if waste has been accumulated for a period approaching your institution's limit (often 6-12 months), arrange for its disposal.[1][6]

  • Contact Environmental Health and Safety (EHS): Notify your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management office for waste pickup.[5][6] Provide them with all necessary information from the hazardous waste tags.

  • Documentation: Maintain a log of all this compound waste generated and disposed of, in accordance with your institution's policies.

Data Presentation: Summary of Disposal Guidelines
Waste TypeContainerLabelingDisposal Route
Pure this compound (Solid) Sealable, compatible containerHazardous Waste, Toxic, SolidEHS Pickup
This compound Solutions (Liquid) Screw-cap, compatible bottle (plastic preferred)Hazardous Waste, Toxic, LiquidEHS Pickup
Contaminated Labware (non-sharp) Lined, leak-proof solid waste containerHazardous Waste, Toxic, SolidEHS Pickup
Contaminated Sharps Puncture-resistant sharps containerChemically Contaminated Sharps, ToxicEHS Pickup
Contaminated PPE Lined, leak-proof solid waste containerHazardous Waste, Toxic, SolidEHS Pickup
Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or poses an immediate respiratory hazard, evacuate the area.

  • Don Appropriate PPE: Before cleaning a small spill, at a minimum, wear a lab coat, safety goggles, and double nitrile gloves.[10]

  • Contain the Spill: Use a chemical spill kit to absorb and contain the spill. Work from the outside of the spill inwards.

  • Collect Cleanup Debris: Place all contaminated absorbent materials and any broken glassware into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a detergent solution, followed by water.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office.

Visualized Disposal Workflow for this compound

The following diagram illustrates the logical flow for the proper disposal of waste generated from working with this compound.

KadsuphilinJ_Disposal_Workflow node_start Start: This compound Waste Generation node_identify Identify Waste Type: - Solid - Liquid - Sharps node_start->node_identify node_segregate Segregate Waste node_identify->node_segregate node_container_solid Containerize: Solid Waste Container node_segregate->node_container_solid Solid node_container_liquid Containerize: Liquid Waste Bottle node_segregate->node_container_liquid Liquid node_container_sharps Containerize: Sharps Container node_segregate->node_container_sharps Sharps node_label Label Container: 'Hazardous Waste - this compound' node_container_solid->node_label node_container_liquid->node_label node_container_sharps->node_label node_store Store in Designated Satellite Accumulation Area (SAA) node_label->node_store node_pickup Arrange for EHS Pickup node_store->node_pickup node_end End: Proper Disposal node_pickup->node_end

Caption: Workflow for the safe disposal of this compound waste.

References

Safe Handling and Disposal of the Potent Compound Kadsuphilin J

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Kadsuphilin J" is a hypothetical compound name, as no information is available in the public domain for a substance with this designation. The following guidance is based on established best practices for handling potent chemical compounds of unknown toxicity in a research and development laboratory setting. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical and perform a risk assessment before beginning work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who may handle the potent, powdered compound, this compound. The procedural, step-by-step guidance herein is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.

Personal Protective Equipment (PPE) for Handling this compound

Due to the assumed high potency and unknown toxicological profile of this compound, stringent personal protective equipment (PPE) is mandatory. The primary goal is to prevent inhalation, skin contact, and eye exposure.[1][2] The required level of PPE can vary based on the specific procedure and the quantity of the compound being handled.

Task / Scenario Required Personal Protective Equipment (PPE)
Low-Energy Operations (e.g., handling sealed containers, visual inspection)- Disposable lab coat - Safety glasses with side shields[3] - Nitrile gloves (single pair)
Handling Solids (Powder) (e.g., weighing, aliquoting, preparing stock solutions)- Disposable, low-permeability lab coat or gown[4] - Chemical splash goggles or a full-face shield[2][5] - Double-gloving with chemically resistant gloves (e.g., two pairs of nitrile gloves)[2] - Powered Air-Purifying Respirator (PAPR) or a properly fitted N95/FFP3 respirator within a certified chemical fume hood or glove box[2][6]
Handling Solutions (e.g., dilutions, adding to assays)- Disposable lab coat[4] - Chemical splash goggles[5] - Chemically resistant gloves (e.g., nitrile gloves)[2]
Spill Cleanup & Waste Disposal - Chemical-resistant coveralls or gown[7] - Full-face shield over chemical splash goggles[5] - Double-gloving with heavy-duty, chemically resistant outer gloves (e.g., butyl rubber) and nitrile inner gloves - Powered Air-Purifying Respirator (PAPR) or appropriate air-purifying respirator with cartridges for organic vapors and particulates[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure the safety of all laboratory personnel and the environment.

Operational Plan: Step-by-Step Handling Procedures
  • Preparation and Designated Area:

    • All work with powdered this compound must be conducted in a designated area, such as a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[4]

    • Before starting, ensure the work area is clean and uncluttered.[8]

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[3][8]

    • Assemble all necessary equipment (e.g., spatulas, weigh paper, vials, solvents) and a designated hazardous waste container before bringing the compound into the work area.

  • Weighing the Compound:

    • Perform all weighing operations within a ventilated enclosure to control airborne powders.[9]

    • Use anti-static weigh paper or a tared vial to prevent powder dispersal.

    • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

    • Use a dedicated, clean spatula to transfer the desired amount of this compound.

    • Close the primary container securely immediately after use.

  • Solution Preparation:

    • Add the solvent to the weighed powder slowly to avoid splashing.

    • Ensure the vial is capped securely before mixing or vortexing.

    • If sonication is required, perform it within the fume hood to contain any potential aerosols from a leaking container.

    • Clearly label the resulting solution with the compound name, concentration, solvent, date, and your initials.[4]

  • Post-Handling:

    • Wipe down the spatula and any contaminated surfaces with an appropriate deactivating solution (if known) or 70% ethanol, followed by a mild detergent. Dispose of the wipes in the designated hazardous waste container.

    • Carefully remove the outer pair of gloves and dispose of them in the hazardous waste container.

    • Remove the remaining PPE in the correct order (lab coat, eye protection, inner gloves) to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after all work is complete.[4]

Disposal Plan: Managing this compound Waste

All materials contaminated with this compound must be treated as hazardous waste.[10]

  • Solid Waste: This includes contaminated gloves, wipes, weigh paper, and disposable lab coats.

    • Collect all solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[11][12] The container should be lined with a heavy-duty plastic bag.

    • The label must include the words "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic").[13]

  • Liquid Waste: This includes unused solutions and contaminated solvents.

    • Collect all liquid waste in a dedicated, sealed, and shatter-resistant container (e.g., a coated glass bottle).[12]

    • Do not mix incompatible waste streams.[11]

    • The container must be clearly labeled as described for solid waste.

  • Sharps Waste: This includes contaminated needles, syringes, and Pasteur pipettes.

    • Dispose of all contaminated sharps immediately into a designated, puncture-proof sharps container.

    • The sharps container must also be labeled as hazardous waste containing this compound.

  • Waste Pickup:

    • Store waste containers in a designated satellite accumulation area within the laboratory.[13]

    • Follow your institution's procedures for hazardous waste pickup and disposal through the Environmental Health and Safety (EHS) office.[10] Never pour chemical waste down the drain.[8][10]

Experimental Protocols and Visualizations

Protocol: Preparation of this compound Stock Solution for Cell-Based Assays

This protocol outlines the steps for preparing a 10 mM stock solution of this compound (assumed Molecular Weight: 450.5 g/mol ) in DMSO.

  • Pre-Weighing Setup:

    • Don all required PPE for handling solids.

    • Prepare the analytical balance inside a ventilated enclosure.

    • Place a 2 mL screw-cap vial on the balance and tare it.

  • Weighing:

    • Carefully transfer approximately 4.51 mg of this compound powder into the tared vial using a clean spatula.

    • Record the exact weight of the compound.

    • Securely cap the vial containing the powder.

  • Solubilization:

    • Inside the chemical fume hood, uncap the vial.

    • Using a calibrated pipette, add 1.0 mL of sterile, anhydrous DMSO to the vial.

    • Recap the vial securely.

    • Vortex the solution for 1-2 minutes until all solid material is completely dissolved. A brief sonication may be used if necessary.

  • Aliquoting and Storage:

    • Create smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date.

    • Store the aliquots at -20°C or -80°C, protected from light, as per compound stability recommendations.

  • Cleanup:

    • Dispose of all contaminated materials (pipette tips, original vial if empty, gloves) in the designated hazardous solid waste container.

    • Decontaminate the work area and equipment.

    • Remove PPE and wash hands thoroughly.

Visualizations

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep Don PPE & Prepare Designated Area weigh Weigh Compound in Ventilated Enclosure prep->weigh sol Prepare Stock Solution in Fume Hood weigh->sol assay Perform Assay Dilutions & Cell Treatment sol->assay decon Decontaminate Work Area & Tools assay->decon waste Segregate & Dispose of Hazardous Waste decon->waste doff Doff PPE Correctly waste->doff G start Task Involves This compound? is_powder Handling Solid/Powder? start->is_powder containment Action: Use Ventilated Enclosure (e.g., Fume Hood) is_powder->containment Yes std_ppe Action: Use Standard PPE (Lab Coat, Gloves, Goggles) is_powder->std_ppe No (Handling Dilute Solution) resp Action: Wear Respirator (PAPR or N95) containment->resp double_glove Action: Use Double Gloves resp->double_glove

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.